Methyl 9-decenoate

Catalog No.
S1897233
CAS No.
25601-41-6
M.F
C11H20O2
M. Wt
184.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 9-decenoate

CAS Number

25601-41-6

Product Name

Methyl 9-decenoate

IUPAC Name

methyl dec-9-enoate

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

InChI

InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3H,1,4-10H2,2H3

InChI Key

SBIGSHCJXYGFMX-UHFFFAOYSA-N

SMILES

COC(=O)CCCCCCCC=C

Canonical SMILES

COC(=O)CCCCCCCC=C

The exact mass of the compound Methyl 9-decenoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Methyl 9-decenoate lipid number C10:1 ME

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification and Properties

The table below summarizes the core identifier and property data for Methyl 9-decenoate from the supplier documentation and the NIST Chemistry WebBook [1] [2].

Property Type Details
CAS Number 25601-41-6 [1]
Synonyms This compound; 9-Decenoic acid, methyl ester [1]
Molecular Formula C₁₁H₂₀O₂ [1] [2]
Molecular Weight 184.28 g/mol [1] (184.2753 g/mol [2])
Lipid Number C10:1 ME [1]
Purity >98% [1]
Physical State Liquid [1]

Supplier and Availability Information

This information is sourced from a commercial supplier's website [1].

Item Catalog Number Price
This compound 20-1009-9 138.00 €
Package Size 100 mg
Storage Freezer
Documentation Certificate of Analysis is available [1]

Experimental Data from Scientific Literature

A compiled data point from a scientific study is available through NIST on gas chromatography retention indices [2].

Experiment Column Type Active Phase Retention Index (I) Reference
Gas Chromatography Capillary CP Sil 8 CB 1316 Elmore, J.S. et al., 2002 [2]

Method Details: The analysis was performed using a 60 m column with a 0.25 mm internal diameter and a 0.25 μm film thickness. The carrier gas was Helium, with an initial temperature of 40°C held for 2 minutes, followed by an increase of 4°C per minute to a final temperature of 280°C [2].

Experimental Workflow Diagram

Based on the available information, here is a flowchart that outlines a general characterization workflow for this compound, which incorporates the specific gas chromatography data point from the search results.

G Start Start: this compound (C10:1 ME) Proc1 Supplier Analysis Purity >98% (Larodan) Start->Proc1 Data1 Data: Physical State Liquid at room temperature Proc1->Data1 Proc2 Structural Confirmation Molecular Formula: C11H20O2 Data3 Data: Molecular Weight 184.28 g/mol Proc2->Data3 Proc3 Chromatographic Analysis Gas Chromatography (GC) Data2 Data: Retention Index (RI) RI = 1316 on CP Sil 8 CB Proc3->Data2 Data1->Proc2 End End: Compound Identified Data2->End Data3->Proc3

A general workflow for characterizing this compound, incorporating a specific data point from the literature.

References

Methyl 9-decenoate NIST chemistry webbook data

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity & Properties

Property Type Property Name Value Unit Source
Basic Identification IUPAC Name methyl 9-decenoate [1]
CAS Registry Number 25601-41-6 [2] [3] [4]
Molecular Formula C₁₁H₂₀O₂ [1] [2]
Molecular Weight 184.28 g/mol [2] [4]
InChIKey SBIGSHCJXYGFMX-UHFFFAOYSA-N [1] [2]
Physical Properties Boiling Point 123 °C (at 21 Torr) [3] [4]
Density (Predicted) 0.883 ± 0.06 g/cm³ [3] [4]
Vapor Pressure 13.37 Pa at 25°C [3] [4]
logP (Octanol/Water) 3.076 - 4.6 [5] [4]
Physical State (at room temp.) Liquid [2]
Thermodynamic Properties Enthalpy of Formation (ΔfH°gas) -389.74 kJ/mol [5]
Enthalpy of Vaporization (ΔvapH°) 48.57 kJ/mol [5]
Enthalpy of Fusion (ΔfusH°) 25.75 kJ/mol [5]

Experimental Data & Protocols

The following diagram illustrates the key experimental workflows and the logical relationship between the analytical techniques used for this compound:

Start This compound Sample GC Gas Chromatography (GC) Start->GC HPLC HPLC Analysis Start->HPLC NMR NMR Spectral Prediction Start->NMR GC_Details Column: CP Sil 8 CB Carrier Gas: Helium (He) Initial Temp.: 40°C for 2 min Ramp: 4°C/min Final Temp.: 280°C Retention Index: 1316 GC->GC_Details HPLC_Details Column: Newcrom R1 (RP-HPLC) Mobile Phase: Acetonitrile, Water, Acid Acid: H₃PO₄ (or HCOOH for MS) Detection: UV or MS HPLC->HPLC_Details NMR_Details Proton Environments: CH₃-O (C1): ~3.6 ppm -CH₂-C= (C9): ~1.5-2.5 ppm -CH= (C10): ~4.5-6.5 ppm NMR->NMR_Details

Gas Chromatography (GC) Analysis

This method is suitable for separating and analyzing this compound in a mixture [1].

  • Protocol Details
    • Column: Capillary CP Sil 8 CB (60 m × 0.25 mm × 0.25 µm) [1].
    • Carrier Gas: Helium [1].
    • Temperature Program:
      • Initial Temperature: 40°C, held for 2 minutes [1].
      • Ramp Rate: 4°C per minute [1].
      • Final Temperature: 280°C [1].
    • Key Result: The compound has a retention index of 1316 under these conditions [1].
HPLC Analysis

This method can be used for analysis, including purification or mass spectrometry (MS) compatible applications [6].

  • Protocol Details
    • Column: Newcrom R1 (a reverse-phase column with low silanol activity) [6].
    • Mobile Phase: Composed of acetonitrile (MeCN), water, and an acid [6].
    • Acid Modifier:
      • Use phosphoric acid for standard UV detection [6].
      • Replace with formic acid for MS-compatible applications [6].
    • Scalability: The method is scalable and can be adapted for fast UPLC using columns with smaller 3 µm particles or for preparative separation to isolate impurities [6].
NMR Spectral Prediction

While no experimental NMR data was found in the search results, the chemical shifts for its protons can be estimated using general principles [7].

  • Interpretation Guide
    • Protons α to C=O (C2): The methylene group (CH₂) directly adjacent to the ester carbonyl is predicted to be in the region of 2.5 - 4.5 ppm due to the deshielding effect of the oxygen atom [7].
    • Alkenyl Proton (C10): The proton (CH=) directly attached to the double bond carbon is predicted to be in the region of 4.5 - 6.5 ppm [7].
    • Methylene Protons α to Alkene (C8): The methylene group (CH₂) adjacent to the double bond is predicted to be in the region of 1.5 - 2.5 ppm [7].
    • Remote Methyl/Methylene Protons: The terminal methyl (C1) and other methylene groups in the middle of the chain are expected to appear between 0.9 - 1.5 ppm [7].

Research Context & Applications

This compound is not just a chemical standard; it has practical relevance in several scientific fields.

  • Role in Research: It is used as a high-purity reference standard (>98%) in lipid research and is typically stored in a freezer to maintain stability [2].
  • Industrial Applications: Due to its fruity, waxy odor, it is employed as a flavoring agent and fragrance ingredient in the food and cosmetics industries [3]. It also serves as a building block in pharmaceutical production and the synthesis of other chemical products [3].
  • Safety & Handling: One safety data sheet (SDS) classifies it with the signal word "Warning" and the hazard statement H400 (Very toxic to aquatic life). Recommended precautions include avoiding release into the environment and using proper waste disposal methods [4].

References

what is Methyl 9-decenoate

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis and Production

A primary method for synthesizing Methyl 9-decenoate is through the ethenolysis of Methyl oleate [1]. This metathesis reaction uses ethylene and a catalyst to cleave the double bond in Methyl oleate, a common fatty acid ester derived from natural oils.

The following diagram illustrates the synthesis workflow and key reaction:

G Start Methyl Oleate (Common natural ester) Reaction Reaction Conditions: - Catalyst (e.g., Tungsten-based) - Ethylene gas (10 atm) - Solvent: Toluene/Benzene - Temperature: 50 °C - Time: 18 hours Start->Reaction Product This compound Reaction->Product Ethenolysis Byproduct Byproduct: 1-Decene Reaction->Byproduct Co-product Note Yield: ~78% Product->Note

Detailed Experimental Protocol for Synthesis [1]:

  • Step 1: Substrate Purification

    • Reactants: Methyl oleate is purified by mixing with triethylaluminum (TEAI, 700 ppm by weight) in toluene.
    • Conditions: The mixture is stirred under an inert atmosphere (e.g., in a glovebox) at room temperature for 1-4 hours.
  • Step 2: Ethenolysis Reaction

    • Reaction Vessel: A glass vial placed inside a stainless steel autoclave.
    • Setup: The purified Methyl oleate is mixed with a catalyst solution (e.g., a tungsten-based catalyst at 0.01 M in benzene).
    • Atmosphere: The reaction is conducted under an inert atmosphere.
    • Process: The autoclave is pressurized with ethylene gas to 10 atm (approx. 7600 Torr) and heated to 50°C with stirring for 18 hours.
    • Work-up: After reaction, the ethylene pressure is released. The liquid reaction mixture is diluted with n-pentane and analyzed by GC-MS/FID.
  • Key Parameters:

    • Typical Yield: Up to 78%.
    • Catalyst Note: The choice of catalyst is critical. The patent indicates that using a molybdenum analog under comparable conditions resulted in a significantly lower yield (~30%).

Analytical Methods

This compound can be characterized using several chromatographic techniques. Standard parameters are compiled from the search results.

Table: Standard Chromatographic Retention Data

Technique Column Type Active Phase Retention Index (RI) Experimental Conditions
Gas Chromatography (GC) Capillary (CP Sil 8 CB) Non-polar 1316 [2] 60 m / 0.25 mm / 0.25 μm; Helium carrier gas; Oven: 40°C for 2 min, then ramp at 4°C/min to 280°C [2]

HPLC Analysis Protocol [3]:

  • Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
  • Column: Newcrom R1 (a reverse-phase column with low silanol activity).
    • Note: For ultra-fast separations, a UPLC version with 3 µm particles is available.
  • Mobile Phase: Acetonitrile (MeCN), water, and phosphoric acid.
    • For MS-compatibility: Replace phosphoric acid with formic acid.
  • Applications:
    • Qualitative and quantitative analysis.
    • Scalable for preparative purification and isolation of impurities.
    • Suitable for pharmacokinetic studies.

Applications and Market Outlook

This compound serves as a specialty chemical and building block in various industries. Its market is expected to grow, driven by trends in consumer goods [4].

Table: Applications and Commercial Landscape

Category Details

| Key Applications | • Cosmetics & Personal Care: Used in formulations for perfumes, lotions, and skincare products for its solvent and fragrance properties. • Flavors: Employed as a flavor ingredient. • Pharmaceuticals: Researched for potential use in drug delivery systems and wellness products. • Lubricants & Other Industrial Applications [4]. | | Market Drivers | • Growing demand for natural and sustainable ingredients in cosmetics. • Increased health consciousness among consumers. • Advancements in extraction and production technologies [4]. | | Key Suppliers | Wilmar, Larodan, BOC Sciences, Solarbio, Lingbao, Pharmaffiliates Analytics and Synthetics [4]. |

References

Comprehensive Technical Guide: Methyl 9-Decenoate Derivatization from Rapeseed Oil

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Industrial Context

Methyl 9-decenoate (9-DAME) represents an important bio-based chemical intermediate derived from rapeseed oil methyl esters (RME) through sophisticated catalytic processes. This ω-unsaturated ester has gained significant industrial attention due to its versatile applications in lubricants, surfactants, polymer precursors, and pharmaceutical intermediates. The compound's structure features a terminal double bond and ester functionality, making it highly amenable to further chemical transformations. The growing interest in 9-DAME aligns with global initiatives to transition from petroleum-based feedstocks to renewable alternatives that offer reduced environmental impact while maintaining high performance characteristics.

The industrial production of this compound from rapeseed oil represents a convergence of green chemistry principles and process intensification strategies. German biodiesel producer Verbio is pioneering this transition with its rapeseed oil methyl ester-based ethenolysis plant in Bitterfeld, scheduled to become operational in 2026. This facility aims to produce 32,000 tonnes/year of 9-DAME and 17,000 tonnes/year of 1-decene, totaling approximately 60,000 tonnes/year of renewable products for the chemical industry [1]. The production process leverages catalytic ethenolysis, which cleaves the double bonds in monounsaturated rapeseed oil methyl esters using ethylene, effectively shortening the carbon chains to produce valuable C10 and C11 compounds. This approach demonstrates how established biodiesel production can be integrated with advanced catalytic processes to generate higher-value chemical products from the same renewable feedstock.

Synthesis Pathways and Chemical Transformations

Overview of Derivatization Routes

The transformation of rapeseed oil into this compound involves multiple catalytic steps that progressively modify the native triglyceride structure. The process begins with transesterification of rapeseed oil triglycerides to produce rapeseed oil methyl esters (RME), commonly known as biodiesel. The RME then undergoes careful semi-hydrogenation to reduce polyunsaturated esters while preserving monounsaturated components, followed by isomerization and ethenolysis steps to produce the target this compound compound. Each step requires precise catalyst selection and reaction condition optimization to maximize yield and minimize undesirable side reactions that can lead to product degradation or formation of by-products that are difficult to separate.

The fundamental challenge in producing this compound from rapeseed oil lies in the complex fatty acid profile of the starting material. Native rapeseed oil contains a mixture of saturated fatty acids (primarily C16:0 and C18:0), monounsaturated fatty acids (predominantly C18:1 with double bonds at various positions), and polyunsaturated fatty acids (C18:2 and C18:3). The presence of multiple double bonds in the polyunsaturated components necessitates the initial semi-hydrogenation step to prevent uncontrolled reactions and undesirable by-product formation in subsequent stages. Recent advances in catalyst design and process engineering have significantly improved the selectivity and efficiency of these transformations, making the production of this compound increasingly economically viable at industrial scales [2].

Ethenolysis Pathway

The primary route to this compound from rapeseed oil involves ethenolysis of monounsaturated fatty acid methyl esters, particularly methyl oleate (cis-9-octadecenoate). This metathesis reaction with ethylene cleaves the double bond in the C18 chain to produce two shorter-chain fragments: This compound (C11H20O2) and 1-decene (C10H20). The reaction is typically catalyzed by ruthenium-based complexes, with recent developments focusing on cyclic alkyl amino carbene (CAAC) Ru catalysts that offer exceptional activity and selectivity. These advanced catalytic systems have demonstrated record-setting conversions (91%) and selectivities (94%) under optimized conditions, representing a significant improvement over earlier catalysts [2].

The industrial ethenolysis process faces several technical challenges, including catalyst cost, sensitivity to feedstock impurities, and reaction equilibrium limitations. To address these issues, researchers have developed a sequential process approach that separates the various catalytic steps rather than attempting them simultaneously. This strategy allows for individual optimization of each transformation and enables the use of heterogeneous catalysts where possible, simplifying product separation and catalyst recycling. The sequential method has proven particularly advantageous for handling the natural variation in rapeseed oil composition, as it allows for careful conditioning of the intermediate streams before the critical ethenolysis step [2].

Table 1: Key Reaction Steps in this compound Production from Rapeseed Oil

Step Key Reaction Catalyst Conditions Primary Products
Transesterification Triglycerides + 3MeOH → 3RME + Glycerol Base catalyst (e.g., NaOH, KOH) 60-70°C, atmospheric pressure RME (biodiesel), Glycerol
Semi-hydrogenation RME (C18:2, C18:3) + H₂ → RME (C18:1) Solvent-stabilized Pd⁰ colloid (20 ppm) Mild temperatures, H₂ pressure Monounsaturated RME
Isomerization RME (Δ⁹) → RME (internal Δ) Brønsted-acidic Amberlyst 15 resin 60-100°C, neat feedstock Isomerized RME mixture
Ethenolysis RME (internal Δ) + C₂H₄ → C₁₁H₂₀O₂ + C₁₀H₂₀ CAAC Ru catalyst (50 ppm) 60-100°C, ethylene pressure This compound, 1-decene
Three-Step Sequential Process

Recent advances have established a robust three-step sequential process that effectively transforms rapeseed oil methyl esters into this compound with high efficiency and minimal by-product formation. The process begins with semi-hydrogenation of the polyunsaturated esters in RME using a solvent-stabilized Pd⁰ colloid at very low concentrations (20 ppm). This selective hydrogenation step is crucial for converting the linoleate (C18:2) and linolenate (C18:3) components present in rapeseed oil into monounsaturated esters without significantly hydrogenating the existing monounsaturated components. The selectivity of this step is critical, as over-hydrogenation would lead to saturated esters that cannot participate in subsequent ethenolysis, thereby reducing overall yield [2].

The second step involves double bond isomerization using an inexpensive, heterogeneous Brønsted-acidic Amberlyst 15 resin catalyst. This transformation shifts the double bond positions along the alkyl chain, creating a distribution of isomers that ultimately yields a broader product distribution after ethenolysis. The isomerization is conducted at high space-time yields (1.3 kg·L⁻¹·h⁻¹) with neat feedstock at mild temperatures (60-100°C). Careful control of the isomerization extent is essential, as excessive migration can position double bonds too close to the ester carbonyl, leading to irreversible formation of γ-stearolactone – a high-boiling by-product that complicates purification and reduces yield. Research indicates that maintaining a Maxwell-Boltzmann distribution of double bond migration steps with an average of 3.3 steps optimally balances product distribution while minimizing lactonization [2].

The final ethenolysis step employs a highly active cyclic alkyl amino carbene (CAAC) Ru catalyst (M1001) at just 50 ppm loading to cleave the isomerized monounsaturated esters with ethylene. This step achieves remarkable 91% conversion with 94% selectivity toward the desired cleavage products under mild conditions (60-100°C) using neat feedstock. The high efficiency of this catalytic system represents a significant advancement over earlier approaches that required much higher catalyst loadings. The resulting product mixture consists primarily of this compound and 1-decene, with minimal formation of high-boiling diesters (<4.9%) and acceptable levels of saturated fatty esters (<21%) that originate from the initial rapeseed oil composition [2].

G RapeseedOil RapeseedOil Transesterification Transesterification RapeseedOil->Transesterification MeOH Base Catalyst RME RME Transesterification->RME 60-70°C SemiHydrogenation SemiHydrogenation RME->SemiHydrogenation H₂ 20 ppm Pd⁰ MonoUnsaturatedRME MonoUnsaturatedRME SemiHydrogenation->MonoUnsaturatedRME Selective Hydrogenation Isomerization Isomerization MonoUnsaturatedRME->Isomerization Amberlyst 15 IsomerizedRME IsomerizedRME Isomerization->IsomerizedRME 60-100°C Ethenolysis Ethenolysis IsomerizedRME->Ethenolysis C₂H₄ 50 ppm CAAC-Ru Methyl9Decenoate Methyl9Decenoate Ethenolysis->Methyl9Decenoate Primary Product OneDecene OneDecene Ethenolysis->OneDecene Co-product

Diagram 1: Three-step sequential process for this compound production from rapeseed oil

Analytical Methods and Characterization

HPLC Analysis of this compound

High-performance liquid chromatography (HPLC) provides a reliable method for analyzing this compound purity and quantifying potential impurities. The reverse-phase method employing a Newcrom R1 HPLC column with acetonitrile-water-phosphoric acid mobile phase has been optimized for this application. For mass spectrometry (MS) compatible applications, phosphoric acid is replaced with formic acid while maintaining separation efficiency. This method is scalable from analytical to preparative separation, enabling both quality control and isolation of impurities for identification. The use of 3 µm particle columns facilitates rapid UPLC applications when high-throughput analysis is required [3].

The HPLC method offers excellent resolution of this compound from closely related compounds that may be present in the reaction mixture, including positional isomers, saturated esters, and residual starting materials. The typical retention time and response factors should be established using certified reference standards when available. Method validation should demonstrate specificity, linearity, precision, and accuracy across the expected concentration range. For precise quantification, internal standardization with an appropriate compound not present in the sample matrix is recommended to account for potential injection volume variations and instrument drift during analysis sequences.

Quality Control Parameters

Comprehensive quality control for this compound involves monitoring multiple physicochemical properties to ensure consistency and suitability for various applications. The compound's CAS number (25601-41-6) and molecular formula (C11H20O2) provide basic identification, while more sophisticated characterization includes determination of log P value (3.99), which indicates relatively high hydrophobicity with implications for environmental fate and biological activity. Additional parameters include acid value, peroxide value, iodine value, and saponification number, which collectively provide insight into ester purity and potential degradation [3].

Spectroscopic characterization forms an essential component of quality assessment, with FTIR confirming the presence of characteristic ester carbonyl stretching (~1740 cm⁻¹) and terminal vinyl group absorptions (~910 cm⁻¹ and ~990 cm⁻¹). NMR spectroscopy (particularly ¹H and ¹³C) provides detailed structural verification through examination of chemical shifts and coupling patterns associated with the terminal vinyl group (δ ~4.9-5.0 ppm and 5.7-5.9 ppm in ¹H NMR) and ester methoxy group (δ ~3.6 ppm). Gas chromatography with flame ionization detection or mass spectrometric detection remains the primary method for determining isomeric purity and quantifying residual solvents or volatile by-products that may form during synthesis or storage.

Table 2: Key Physicochemical Properties of this compound

Property Value/Specification Analytical Method Significance
CAS Number 25601-41-6 - Unique compound identifier
Molecular Formula C₁₁H₂₀O₂ Mass spectrometry Elemental composition
Molecular Weight 184.280 g/mol - Stoichiometry calculations
InChI Key SBIGSHCJXYGFMX-UHFFFAOYSA-N - Standardized structure identifier
Log P 3.99 HPLC/Calculation Hydrophobicity indicator
Boiling Point Not fully characterized GC, distillation Purification and processing
Structural Features Terminal double bond, ester group FTIR, NMR Reactivity and applications

Industrial Applications and Performance Data

Lubricants and Hydraulic Fluids

This compound serves as a valuable intermediate for bio-lubricants and hydraulic fluids due to its combination of polar ester functionality and hydrocarbon chain. Derivatives of this compound, particularly those obtained through further transformations such as hydrogenation, epoxidation, or transesterification with polyols, exhibit excellent lubricating properties, high viscosity indices, and improved low-temperature performance compared to mineral oil-based products. The inherent biodegradability of ester-based lubricants makes them particularly attractive for environmentally sensitive applications such as forestry operations, marine environments, and agricultural machinery where accidental leakage or spillage could contaminate ecosystems [4].

Research on hydraulic fluids based on rapeseed oil derivatives has demonstrated that properly formulated esters can meet stringent international standards such as ISO 15380 for environmentally acceptable hydraulic fluids. The performance of these bio-based fluids can be enhanced through additive packages that address limitations in oxidative stability and low-temperature behavior. Studies have shown that adding 0.25% TBHQ (antioxidant), 1% Lubrizol 7671A (additive package), and 0.05% polymethylsiloxane (defoamer) significantly improves operational performance, allowing these bio-based fluids to compete technically with conventional petroleum-based products while offering superior environmental profiles [4].

Surfactants and Adjuvants

The terminal double bond of this compound provides an excellent handle for chemical modification to produce specialty surfactants with tailored properties. Ethoxylation of this compound derivatives yields nonionic surfactants with advantageous spreading properties and emulsification capabilities. Research has demonstrated that ethoxylates with fewer than 6 ethylene oxide (EO) units effectively promote droplet spreading on hydrophobic surfaces such as plant leaves, enhancing the performance of agricultural sprays. These derivatives have shown particular promise as adjuvants for herbicides such as 2,4-D and phenmedipham, significantly improving foliar uptake and biological efficacy [5].

The surface-active properties of this compound derivatives can be fine-tuned by manipulating the degree of ethoxylation and the nature of the hydrophobic backbone. Studies comparing ethoxylated rapeseed oil and ethoxylated methylated rapeseed oil have revealed structure-activity relationships that inform optimal formulation design. For water-based agricultural formulations, methylated rapeseed oil emulsified with highly ethoxylated (20 EO) rapeseed oil has demonstrated performance comparable to commercial preparations, providing effective crop protection while utilizing renewable, biodegradable raw materials. This application represents a significant market opportunity for this compound as a precursor to high-value, specialized surfactants [5].

Polymer Precursors and Biofuels

The dual functionality of this compound makes it a versatile monomer for polymer synthesis. The terminal double bond readily participates in free-radical polymerization, cationic polymerization, and olefin metathesis, while the ester group can undergo hydrolysis, transesterification, or serve as a comonomer interaction site. These reactivity patterns enable the synthesis of diverse polymeric materials ranging from polyolefins with incorporated ester functionality to polyesters with unsaturated side chains. The resulting polymers often exhibit unique biodegradability characteristics and can be tailored for specific applications such as controlled release systems, biocompatible materials, or pressure-sensitive adhesives [1].

In the biofuels sector, this compound and its derivatives contribute to improving the cold flow properties and blending characteristics of biodiesel. Through controlled isomerization and ethenolysis, the narrow boiling point distribution of conventional biodiesel can be broadened to better match petroleum diesel specifications (EN 590). This transformation is crucial for increasing the renewable content in diesel fuels beyond the current typical 7% biodiesel blend limit. The three-step process (semi-hydrogenation, isomerization, ethenolysis) converts traditional biodiesel into a mixture with a boiling point curve that falls within EN 590 specifications, enabling higher renewable content in standard diesel engines without modification [2].

Experimental Protocols and Methodologies

Ethenolysis Experimental Procedure

The ethenolysis of isomerized RME to produce this compound follows a carefully optimized protocol to maximize conversion and selectivity. In a typical procedure, isomerized RME (100 g, containing a distribution of monounsaturated methyl esters with double bonds primarily between C6-C12 positions) is charged to a high-pressure reactor equipped with mechanical stirring, temperature control, and gas inlet/outlet systems. The reactor is sealed and purged with nitrogen followed by ethylene to remove air and moisture. The CAAC Ru catalyst (M1001) is added at 50 ppm concentration relative to the substrate, and the reactor is pressurized with ethylene (10-20 bar) [2].

The reaction mixture is heated to 80-100°C with vigorous stirring (800-1000 rpm) for 4-6 hours, maintaining constant ethylene pressure through continuous feeding. Progress is monitored by GC analysis of small samples withdrawn periodically through a sampling loop. After completion, the reactor is cooled to room temperature, carefully vented, and the crude reaction mixture is filtered through a silica pad to remove the catalyst residues. The product mixture is distilled under reduced pressure to separate This compound (boiling point ~115-120°C at 1 mbar) from 1-decene (boiling point ~60-65°C at 1 mbar) and heavier by-products. Typical yields reach 85-90% with purity exceeding 94% by GC analysis [2].

Hydraulic Fluid Formulation Protocol

Bio-based hydraulic fluids from this compound derivatives are formulated through a multi-step process that ensures optimal performance and stability. The base stock is typically prepared by transesterification of this compound with trimethylolpropane (TMP) or similar polyols using tetra-isopropyl orthotitanate catalyst (0.2-0.5% by weight) at 180-220°C under reduced pressure (10-20 mbar) to remove the methanol by-product. The reaction is monitored by hydroxyl value and acid value determination, continuing until the hydroxyl value drops below 10 mg KOH/g and acid value below 0.2 mg KOH/g [4].

The resulting triester base stock is cooled to 60-70°C and treated with the additive package: 0.25% TBHQ (added as solution in a small portion of base stock), 1% Lubrizol 7671A performance additive, and 0.05% polymethylsiloxane antifoam agent. The mixture is stirred for 1-2 hours until homogeneous, then filtered through a 5 µm filter to remove any particulate matter. The formulated hydraulic fluid is subjected to comprehensive testing according to ISO 15380 standards, including viscosity measurement at 40°C and 100°C, viscosity index calculation, pour point determination, oxidative stability (Rotating Pressure Vessel Oxidation Test, RPVOT), and seal compatibility testing with standard elastomers [4].

G Start This compound Analysis SamplePrep Sample Preparation 1. Dissolve in appropriate solvent 2. Filter through 0.45µm membrane Start->SamplePrep HPLC HPLC Analysis Column: Newcrom R1 Mobile Phase: MeCN/H₂O/H₃PO₄ Flow Rate: 1.0 mL/min SamplePrep->HPLC DataAnalysis Data Analysis 1. Identify this compound peak 2. Quantify against standards 3. Check for impurities HPLC->DataAnalysis MS MS Confirmation (Optional) Replace H₃PO₄ with formic acid for MS compatibility DataAnalysis->MS If identification needed Results Quality Assessment Purity >94% Impurities <4.9% diesters <21% saturated esters DataAnalysis->Results MS->Results

Diagram 2: Analytical workflow for this compound quality control

Herbicide Adjuvant Formulation

Ethoxylated this compound derivatives are prepared as herbicide adjuvants through a controlled ethoxylation reaction. In a standard procedure, This compound (1 mole) and sodium methoxide catalyst (0.3-0.5% by weight) are charged to a stainless steel autoclave equipped with gas dispersion agitator, temperature control, and safety valves. The reactor is purged with nitrogen and heated to 150-170°C with stirring. Ethylene oxide (2-20 moles, depending on desired ethoxylation degree) is fed gradually into the reactor while maintaining temperature below 180°C and pressure below 5 bar [5].

After complete ethylene oxide addition, the reaction mixture is maintained at temperature for 1-2 hours until pressure stabilization indicates reaction completion. The catalyst is neutralized with phosphoric acid or lactic acid and the product is filtered to remove salts. The resulting ethoxylated this compound is characterized by hydroxyl value, water content, and pH measurement. For herbicide formulations, the ethoxylate is typically blended with active ingredients such as phenmedipham or 2,4-D in appropriate solvents (acetone-based or water-based systems) to achieve the desired application concentration [5].

Table 3: Performance Comparison of this compound Derivatives in Various Applications

Application Key Performance Metrics This compound Derivative Performance Conventional Product Performance
Hydraulic Fluids Oxidative stability (RPVOT, min) 200-250 min (with additives) 150-200 min (mineral oil)
Hydraulic Fluids Biodegradability (OECD 301) >80% in 28 days 20-40% in 28 days
Herbicide Adjuvants Droplet spreading area (mm²) 12-15 mm² (2-5 EO derivatives) 8-10 mm² (commercial reference)
Herbicide Adjuvants Foliar uptake enhancement 70-80% improvement 40-50% improvement
Biofuel Components Boiling point distribution Meets EN 590 specifications Traditional biodiesel outside limits
Biofuel Components Cold filter plugging point -25°C to -30°C -10°C to -15°C (traditional biodiesel)

Regulatory Considerations and Sustainability Assessment

The production and use of this compound from rapeseed oil intersects with several regulatory frameworks governing chemicals, biofuels, and environmental safety. As a component of bio-based products, this compound may qualify for preferential treatment under various green chemistry initiatives and bioeconomy strategies implemented in the European Union, United States, and other jurisdictions. The Verbio production facility in Germany exemplifies the industrial implementation of these principles, utilizing certified, sustainably-produced rapeseed oil as the primary feedstock, which ensures compliance with EU Renewable Energy Directive criteria for sustainable bio-based products [1].

From a chemical safety perspective, this compound requires standard hazard assessments typical of unsaturated esters. While comprehensive toxicological data specific to this compound may be limited, classification can be extrapolated from structurally similar compounds. The high log P value (3.99) suggests potential bioaccumulation concerns that warrant consideration in environmental risk assessments. However, the ready biodegradability of ester compounds generally results in favorable environmental profiles compared to persistent petroleum-based alternatives. Proper risk management measures should include standard personal protective equipment for chemical handling, adequate ventilation to prevent vapor accumulation, and procedures to prevent environmental contamination through spills or discharges [3].

The life cycle assessment of this compound production reveals significant potential environmental advantages compared to petrochemical alternatives. The utilization of rapeseed oil as a renewable feedstock reduces dependence on fossil resources and typically offers greenhouse gas emission reductions of 40-60% compared to petroleum-based equivalents. However, the sustainability profile is heavily influenced by agricultural practices, energy sources for processing, and transportation logistics. The integration of this compound production with existing biodiesel facilities, as demonstrated by Verbio, represents an important industrial symbiosis model that maximizes resource efficiency and minimizes environmental impacts through shared infrastructure and energy integration [1].

Conclusion and Future Perspectives

This compound derived from rapeseed oil represents a promising bio-based platform chemical with diverse applications across multiple industrial sectors. The development of efficient catalytic processes, particularly the three-step sequence of semi-hydrogenation, isomerization, and ethenolysis, has enabled cost-effective production at commercial scales. The compound's unique structure, featuring both terminal unsaturation and ester functionality, provides versatile reactivity that supports transformation into numerous value-added derivatives for applications ranging from environmentally acceptable lubricants to efficient herbicide adjuvants.

References

Application Notes and Protocol: Hydroformylation of Methyl 9-Decenoate for the Synthesis of Methyl 11-Oxoundecanoate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Hydroformylation, also known as the oxo synthesis, is an industrially vital reaction that involves the addition of synthesis gas (syngas, a mixture of CO and H₂) to an alkene to produce aldehydes [1] [2]. This atom-economical transformation is one of the most significant homogeneously catalyzed processes in industry [1]. The application of this reaction to renewable resources like Methyl 9-decenoate (M9D), which is derived from the ethenolysis of vegetable oils, provides a sustainable pathway to valuable bifunctional platform chemicals [3]. The resulting product, Methyl 11-oxoundecanoate, is a bifunctional ester-aldehyde that serves as a key building block for bio-based polycondensates and other valuable chemical intermediates [3]. These notes detail a robust, continuous protocol for this transformation, highlighting a rhodium-catalyzed, cyclodextrin-mediated aqueous biphasic system that ensures high productivity and efficient catalyst recycling.

Principle and Reaction Mechanism

The hydroformylation of this compound follows the generally accepted Heck and Breslow mechanism for rhodium-catalyzed hydroformylation [1] [2]. The active catalyst is a hydrido metal carbonyl complex. The mechanism begins with the dissociation of a ligand to generate a coordinatively unsaturated species, followed by the key stages of alkene coordination, migratory insertion to form an alkyl complex, CO insertion to yield an acyl complex, and finally hydrogenolysis to release the aldehyde product and regenerate the active catalyst.

For M9D, this reaction regioselectively targets the terminal carbon of the double bond to produce the linear aldehyde, Methyl 11-oxoundecanoate. The use of a sulfonated ligand (e.g., sulfoXantphos) is critical for achieving high regioselectivity towards this linear product and ensures the catalyst remains in the aqueous phase for efficient recycling [3].

The following diagram illustrates the experimental workflow for the continuous hydroformylation process:

workflow Substrate This compound (M9D) CatalystPrep Catalyst & Aqueous Phase Preparation Substrate->CatalystPrep Organic Phase ContinuousReactor Continuous Reactor CatalystPrep->ContinuousReactor PhaseSeparation Phase Separation ContinuousReactor->PhaseSeparation ProductIsolation Product Isolation & Analysis PhaseSeparation->ProductIsolation Organic Phase (Crude Aldehyde) CatalystRecycle Catalyst Recycle PhaseSeparation->CatalystRecycle Aqueous Phase (Rh Catalyst) CatalystRecycle->ContinuousReactor Recycled Catalyst

Experimental Protocol

Materials and Equipment

Table 1: Materials List

Material Specification/Purity Purpose/Notes
This compound (M9D) >98% [4] Substrate
Rhodium precursor e.g., Rh(acac)(CO)₂ >99% Catalyst metal source
sulfoXantphos ligand Sulfonated water-soluble ligand For regioselectivity & catalyst retention
Randomly methylated β-cyclodextrin (RAMEB) - Phase transfer agent
Syngas 1:1 H₂:CO mixture Reactant
Organic solvent (e.g., Toluene) Anhydrous Organic phase component
Water Deionized Aqueous phase

Essential Equipment:

  • Continuous stirred-tank reactor (CSTR) or miniplant setup: Equipped with temperature and pressure control.
  • High-pressure gas manifold: For safe delivery of syngas.
  • Decantation unit: For continuous phase separation.
  • GC-MS system: For reaction monitoring and product analysis [5] [6].
Step-by-Step Procedure

1. Catalyst and Aqueous Phase Preparation:

  • Dissolve the rhodium precursor (e.g., 2.2 mmol/L concentration) and the sulfoXantphos ligand in deionized water to form the catalyst solution.
  • Add randomly methylated β-cyclodextrin (RAMEB) to the aqueous catalyst solution. The optimal CD/Rh molar ratio is between 100 and 750 [3]. Stir until a homogeneous solution is obtained.

2. Organic Phase Preparation:

  • Prepare the substrate by dissolving this compound in a suitable organic solvent (e.g., toluene) if necessary. The protocol can also be run with neat M9D.

3. Continuous Reaction Setup:

  • Transfer the aqueous catalyst phase to the continuous reactor.
  • Begin circulating the organic phase (M9D) and pressurize the system with syngas.
  • Heat the reactor to the target temperature, typically between 100°C and 160°C [3]. The system pressure should be maintained, often in the range of 1.8 to 30 MPa, depending on the specific process design [3] [2].

4. Continuous Operation and Monitoring:

  • Operate the reactor continuously with a defined organic/aqueous phase ratio, typically optimized between 0.2 and 0.8 [3].
  • Monitor reaction conversion and selectivity periodically by sampling the organic effluent and analyzing by GC-MS [5] [6].

5. Product Separation and Catalyst Recycling:

  • Direct the reactor effluent to a decantation unit where the organic product phase separates from the aqueous catalyst phase.
  • Continuously withdraw the organic phase containing the crude Methyl 11-oxoundecanoate.
  • Return the aqueous catalyst phase to the reactor to complete the recycling loop.
Optimization and Analysis

Key Optimization Parameters: A tailored Design of Experiments (DoE) approach is highly recommended for optimization. Critical parameters and their optimized ranges are summarized in the table below [3].

Table 2: Key Optimization Parameters and Ranges

Parameter Investigated Range Impact on Reaction
Temperature 100 - 160 °C Higher temperatures increase activity but may lead to catalyst deactivation.
CD/Rh Molar Ratio 100 - 750 Critical for enhancing substrate availability in the aqueous phase; higher ratios increase viscosity.
Catalyst Concentration Up to 2.2 mmol/L Higher concentrations increase activity; lower concentrations improve economic viability.
Organic/Aqueous Phase Ratio 0.2 - 0.8 Impacts productivity; higher ratios can increase throughput.
Syngas Pressure 1.8 - 30 MPa Required to maintain catalyst stability and drive the reaction [2].

Analytical Methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for identifying and quantifying the reaction products [5] [6]. The aldehydes are separated on the GC column and identified by their characteristic mass fragmentation patterns.
    • Sample Preparation: Dilute a small sample of the organic phase in a suitable volatile solvent (e.g., dichloromethane).
    • Identification: Compare the retention times and mass spectra of the products to those of authentic standards or library spectra. The linear aldehyde (Methyl 11-oxoundecanoate) and any branched isomers can be distinguished.
  • Rhodium Leaching Analysis: The rhodium content in the product phase can be determined using inductively coupled plasma mass spectrometry (ICP-MS), confirming minimal catalyst loss.

Expected Results and Data

When optimized, this continuous process yields high-performance results, as demonstrated in the following table summarizing data from a miniplant operation [3].

Table 3: Expected Performance Data from Continuous Miniplant Operation

Performance Metric Value Achieved
Product Methyl 11-oxoundecanoate
Space-Time Yield (STY) 76.5 kg h⁻¹ m⁻³
Rhodium Leaching/Loss 0.018 % h⁻¹
Rhodium in Product 79 ppb
Product per Catalyst Lost 4.4 kg product per mg Rh lost

The high regioselectivity towards the linear aldehyde is a key feature of the Rh-sulfoXantphos system. Machine learning models have shown that descriptors like the HOMO-LUMO gap of the alkene can significantly influence the linear-to-branched (L:B) regioselectivity in hydroformylation, with larger gap values favoring the linear product [7].

Troubleshooting

Table 4: Troubleshooting Guide

Problem Potential Cause Suggested Solution

| Low Conversion | • Temperature too low • Catalyst concentration too low • Insufficient mixing | • Increase within the 100-160°C range. • Check catalyst preparation and concentration. • Ensure intense mixing in the reactor. | | Low Regioselectivity (Low L:B ratio) | • Incorrect ligand or ligand degradation • Sub-optimal CD/Rh ratio | • Verify ligand integrity and purity. • Re-optimize the CD/Rh ratio. | | Poor Phase Separation | • Emulsion formation • Viscosity too high (high CD/Rh) | • Adjust mixing intensity in the decanter. • Consider reducing the CD/Rh ratio. | | Significant Rhodium Leaching | • Ligand degradation or loss • Extreme process conditions | • Ensure ligand is in excess. • Avoid temperatures at the upper limit (>160°C). |

Conclusion

The presented protocol for the continuous hydroformylation of this compound offers a highly efficient and sustainable route to the bifunctional platform chemical Methyl 11-oxoundecanoate. The use of a cyclodextrin-mediated aqueous biphasic system with a rhodium-sulfoXantphos catalyst is the cornerstone of this process, enabling high yields, excellent regioselectivity, and most importantly, efficient catalyst recycling with minimal rhodium loss. This methodology represents a significant advancement in combining renewable feedstocks with economically viable and robust industrial chemical processes, contributing to the defossilization of the chemical industry.

References

Comprehensive Application Notes and Protocols: Rh-Catalyzed Cyclodextrin-Mediated Aqueous Biphasic Hydroformylation of Methyl 9-Decenoate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Process Significance

The transition toward renewable resources in the chemical industry has accelerated the development of sustainable catalytic processes for converting biomass-derived compounds into valuable chemical intermediates. Among these processes, the aqueous biphasic hydroformylation of unsaturated oleochemicals represents a strategically important route for producing bifunctional platform chemicals while addressing both economic and environmental considerations. Methyl 9-decenoate, derived from rapeseed oil ethenolysis, serves as an ideal substrate for this transformation, offering a renewable alternative to petrochemical feedstocks [1]. The integration of cyclodextrin mediators with rhodium catalysis in aqueous biphasic systems enables efficient hydroformylation while addressing the critical challenge of catalyst recycling, which has historically limited the industrial application of homogeneous catalytic processes for water-insoluble substrates [1] [2].

This application note provides comprehensive experimental protocols and performance data for the Rh-catalyzed cyclodextrin-mediated hydroformylation of this compound, based on optimized conditions developed through systematic Design-of-Experiments (DoE) methodology [1]. The process achieves exceptional space-time yields while minimizing precious metal loss, making it particularly relevant for researchers and industrial scientists working in sustainable chemistry, catalyst development, and bio-based polymer production. The continuous operation capability demonstrated at miniplant scale further enhances the industrial relevance of this methodology, providing a practical pathway for the production of bifunctional ester-aldehydes as key building blocks for bio-based polycondensates [3] [1].

Reaction Overview and Mechanism

Chemical Transformation

The hydroformylation of this compound involves the addition of syngas (H₂/CO) across the terminal double bond of the substrate, resulting in the formation of methyl 11-oxoundecanoate as the primary product. This bifunctional ester-aldehyde serves as a versatile platform chemical that can be subsequently converted to linear ω-amino esters, ω-hydroxy esters, or dicarboxylic acids through established chemical transformations [1]. These derivatives represent valuable monomers for the production of aliphatic polycondensates with potential applications as drop-in replacements for existing petrochemical-based polymers.

The regioselectivity of the hydroformylation reaction is controlled through the use of sulfonated Xantphos ligands, which promote the formation of the linear aldehyde product with high specificity. This selectivity is crucial for obtaining well-defined polymer building blocks with consistent chain lengths and properties. The aqueous biphasic system, enhanced by cyclodextrin mediators, enables efficient mass transfer of the water-insoluble substrate to the catalytic phase while facilitating straightforward product separation and catalyst recycling through simple phase decantation [1].

Cyclodextrin Mediation Mechanism

Cyclodextrins function as supramolecular mass transfer agents in the aqueous biphasic system through the formation of inclusion complexes with the hydrophobic substrate molecules. The conical structure of randomly methylated β-cyclodextrins features a hydrophobic internal cavity that can encapsulate the non-polar this compound molecule, while the hydrophilic exterior maintains solubility in the aqueous phase [1] [2]. This molecular encapsulation significantly enhances the substrate availability in the catalyst-containing aqueous phase, effectively addressing the solubility limitations that typically hinder the hydroformylation of long-chain olefins in aqueous media.

The cyclodextrin-mediated process operates through a dynamic complexation-decomplexation equilibrium, where substrate molecules are transported from the organic phase to the aqueous phase, released near the catalytic centers, and the resulting aldehyde products are similarly shuttled back to the organic phase [2]. This mechanism enables high reaction rates despite the inherent immiscibility of the reactants, while ensuring excellent retention of the valuable rhodium catalyst in the aqueous phase for recycling. The reusability of cyclodextrins without significant degradation further enhances the economic viability of the process, as they represent a non-recurring expense [1].

Materials and Methods

Chemical Substrates and Reagents
  • This compound (>98% purity, CAS 25601-41-6): Derived from rapeseed oil via ethenolysis, commercially available from suppliers including Larodan and BOC Sciences [4] [5]. The compound characteristics include molecular formula C₁₁H₂₀O₂, molecular weight 184.28 g/mol, and logP of 3.99 [6].

  • Catalytic system: Rh precursor (e.g., Rh(acac)(CO)₂), sulfonated Xantphos ligand (sulfoXantphos), and randomly methylated β-cyclodextrin (RAME-β-CD) as mediator [1].

  • Reaction gases: Syngas mixture (H₂:CO, 1:1 ratio) with high purity (>99.5%)

Catalyst Preparation

The aqueous catalyst solution is prepared by dissolving the rhodium precursor and sulfoXantphos ligand in deionized water at a ligand-to-metal ratio (L/Rh) of 4:1, followed by the addition of randomly methylated β-cyclodextrin. The cyclodextrin-to-rhodium ratio (CD/Rh) is maintained within the optimized range of 100-750, depending on the specific application [1]. The solution is pre-activated by stirring under syngas atmosphere (5-10 bar) at 80°C for 30 minutes before introduction of the organic substrate.

Analytical Methods
  • Product quantification: Gas chromatography (GC) with flame ionization detection, using appropriate internal standards
  • Rhodium trace analysis: Inductively coupled plasma mass spectrometry (ICP-MS) for quantification of metal leaching
  • Aldehyde identification: NMR spectroscopy (¹H and ¹³C) for structural confirmation and regioselectivity determination
  • Phase separation monitoring: Visual observation and interfacial tension measurements

Experimental Protocols

Batch Hydroformylation Procedure
  • Reactor Setup: Charge a 100 mL high-pressure autoclave with the organic phase (10 mmol this compound) and aqueous catalyst phase (20 mL containing 0.022 mmol Rh, 0.088 mmol sulfoXantphos, and cyclodextrin at CD/Rh = 500)

  • Reaction Conditions: Pressurize the system with syngas (H₂:CO = 1:1) to 20 bar total pressure and heat to 120°C with constant stirring at 1000 rpm [1]

  • Process Monitoring: Monitor pressure drop and maintain constant pressure by syngas replenishment. Sample periodically for GC analysis

  • Product Separation: After reaction completion (typically 4-6 hours), cool the reactor to room temperature, vent residual gases, and allow phases to separate by decantation

  • Catalyst Recycling: Recover the aqueous catalyst phase for subsequent runs, with make-up cyclodextrin (10-15% of initial charge) added after every third cycle

Continuous Miniplant Operation
  • System Configuration: Utilize a continuously stirred tank reactor (CSTR) with integrated phase separator and catalyst recycling loop [1]

  • Operating Parameters:

    • Temperature: 115-125°C
    • Pressure: 18-22 bar syngas
    • Residence time: 4-6 hours
    • Organic-to-aqueous phase ratio: 0.5-0.7
  • Process Control: Maintain constant syngas pressure through mass flow controllers and implement level control in the phase separator to minimize catalyst leaching

  • Long-term Operation: Monitor catalyst activity and selectivity over extended periods (100+ hours), with periodic analysis of rhodium content in the product stream (<100 ppb target) [1]

Process Optimization and Performance Data

Optimized Reaction Parameters

Table 1: Optimized reaction parameters for Rh-catalyzed cyclodextrin-mediated hydroformylation of this compound

Parameter Optimized Value Experimental Range Influence on Reaction
Temperature 120°C 100-160°C Higher temperatures increase activity but promote catalyst deactivation
Pressure 20 bar (CO:H₂=1:1) 10-30 bar Higher pressures increase reaction rate and regioselectivity
CD/Rh ratio 500 100-750 Higher ratios enhance mass transfer but increase viscosity
Catalyst concentration 1.1 mM Rh 0.5-2.2 mM Higher concentrations increase rate but impact economics
Phase ratio (org/aq) 0.6 0.2-0.8 Higher ratios improve productivity but may reduce conversion
Stirring speed 1000 rpm 800-1200 rpm Enhanced mixing improves interphase mass transfer
Performance Metrics and Yield Data

Table 2: Performance metrics for this compound hydroformylation under optimized conditions

Performance Indicator Batch Process Continuous Miniplant
Conversion >95% >98%
Selectivity to aldehyde 90-92% 87-90%
Regioselectivity (l/b) >50:1 >45:1
Space-time yield 45 kg h⁻¹ m⁻³ 76.5 kg h⁻¹ m⁻³
Rhodium leaching 0.05% per cycle 0.018% h⁻¹
Rh in product 150 ppb 79 ppb
Catalyst productivity 2.8 kg product mg⁻¹ Rh lost 4.4 kg product mg⁻¹ Rh lost
Catalyst stability 30% native activity after 5 cycles Stable operation over 100 h

The optimization of reaction parameters using Design-of-Experiments methodology reduced the number of required experiments from nearly 200 to just 39 without compromising predictive accuracy [1]. This systematic approach allowed for the identification of critical interactions between process variables, particularly between temperature and CD/Rh ratio, which significantly influence both reaction rate and catalyst stability.

Results and Applications

Product Characterization and Quality

The primary product, methyl 11-oxoundecanoate, is obtained as a colorless to pale yellow liquid with purity exceeding 98% after phase separation. Characterization by NMR spectroscopy confirms the linear aldehyde structure with minimal branching (<2%), which is critical for subsequent polymerization processes. The product exhibits excellent stability when stored under inert atmosphere at reduced temperatures (4°C), with no significant oxidation or degradation observed over several weeks.

The low rhodium contamination (79-150 ppb) in the product phase eliminates the need for additional metal removal steps, which represents a significant advantage over traditional homogeneous hydroformylation processes [1]. This attribute is particularly valuable for applications in polymer synthesis, where residual catalyst metals can lead to discoloration or accelerated polymer degradation.

Applications as Polymer Building Blocks

The bifunctional nature of methyl 11-oxoundecanoate enables its conversion to several valuable monomers for polycondensation reactions:

  • ω-Amino esters: Through reductive amination of the aldehyde group, producing monomers for polyamide synthesis
  • ω-Hydroxy esters: Via reduction of the aldehyde group, generating building blocks for polyester production
  • Dicarboxylic acids: Through oxidation of the aldehyde functionality, creating monomers for various polycondensates

These derivatives serve as drop-in alternatives to existing petrochemical monomers while offering the potential for improved sustainability profiles [1]. The ability to fine-tune the chain length and functionality through selection of the oleochemical starting material provides additional flexibility in designing polymers with specific properties.

Process Visualizations

G Cyclodextrin-Mediated Hydroformylation Mechanism OrganicPhase Organic Phase This compound Product aldehydes Interface Liquid-Liquid Interface OrganicPhase->Interface Substrate diffusion AqueousPhase Aqueous Phase Rh catalyst complex Cyclodextrin mediators CDComplex Cyclodextrin-Substrate Inclusion Complex AqueousPhase->CDComplex Product complexation Reaction Hydroformylation Reaction Rh-catalyzed CO/H₂ addition AqueousPhase->Reaction Interface->OrganicPhase Product diffusion Interface->CDComplex Complex formation CDComplex->AqueousPhase Transport to catalyst CDComplex->Interface Product transport Reaction->AqueousPhase

Figure 1: Mechanism of cyclodextrin-mediated aqueous biphasic hydroformylation showing the role of cyclodextrins in facilitating mass transfer between phases while retaining the Rh catalyst in the aqueous phase

G Continuous Miniplant Process Flow Feed Feed System This compound Syngas (H₂:CO=1:1) Reactor CSTR Reactor 115-125°C, 20 bar CD/Rh = 500 Feed->Reactor Continuous feed Separator Phase Separator Gravity decantation Reactor->Separator Biphasic mixture Product Product Collection Methyl 11-oxoundecanoate Separator->Product Organic phase CatalystRecycle Catalyst Recycling Aqueous phase recovery Separator->CatalystRecycle Aqueous phase CatalystRecycle->Reactor Catalyst make-up

Figure 2: Continuous miniplant process flow diagram showing the integration of reaction, separation, and catalyst recycling steps for efficient production of methyl 11-oxoundecanoate

Troubleshooting and Technical Notes

  • Reduced conversion rates: May indicate cyclodextrin degradation or rhodium catalyst deactivation. Check CD/Rh ratio and consider fresh catalyst preparation. Monitor viscosity increases that may suggest CD aggregation [1]

  • Increased rhodium leaching: Often caused by inadequate phase separation or incorrect CD/Rh ratio. Optimize phase ratio (organic/aqueous = 0.5-0.7) and ensure proper settling time in continuous operation [1]

  • Poor regioselectivity: Typically results from ligand degradation or incorrect L/Rh ratio. Verify sulfoXantphos integrity and maintain L/Rh ≥ 4:1. Excessive temperatures (>130°C) can also reduce selectivity [1]

  • Phase separation issues: May require adjustment of cyclodextrin concentration or use of co-solvents in minimal amounts. Ensure temperature during separation is below 40°C to enhance phase disengagement [2]

  • Pressure drop abnormalities: Could indicate catalyst poisoning or mass transfer limitations. Check gas dispersion and substrate quality for potential catalyst poisons

Scale-up Considerations and Economic Outlook

The continuous miniplant operation demonstrates the technical feasibility of scaling up this process, with space-time yields of 76.5 kg h⁻¹ m⁻³ achieving economically viable productivity levels [1]. The low rhodium loss rate (0.018% h⁻¹) translates to minimal precious metal replacement costs, while the ability to recycle the cyclodextrin mediators without significant degradation addresses a potential operational expense.

The This compound substrate is commercially available from renewable sources, with the global market showing promising growth driven by demand in cosmetics, flavorings, and pharmaceuticals [5]. Current pricing for high-purity material ranges from €138-150 per 100 mg for research quantities, with bulk pricing expected to decrease as production scales [4] [5]. The competitive positioning of this hydroformylation route depends on integrated biorefinery concepts that leverage existing biodiesel infrastructure for oleochemical production [1].

Conclusion and Future Perspectives

The Rh-catalyzed cyclodextrin-mediated aqueous biphasic hydroformylation of this compound represents a sustainable and efficient process for producing bifunctional platform chemicals from renewable resources. The integration of cyclodextrin mass transfer agents with aqueous biphasic catalysis successfully addresses the longstanding challenge of catalyst recycling in homogeneous hydroformylation, while maintaining high activity and selectivity.

The experimental protocols outlined in this application note provide researchers with robust methodologies for implementing this transformation at both batch and continuous scales. The optimized conditions derived from systematic DoE approaches enable predictable scale-up with minimal experimental effort. As industries increasingly seek defossilization strategies for chemical production, this process offers a practical pathway for incorporating bio-based monomers into existing polymer portfolios, supporting the transition toward a more sustainable chemical industry.

References

Methyl 9-decenoate ester-aldehyde bifunctional platform chemical

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Methyl 9-decenoate

The table below consolidates the fundamental identification and physical property data for this compound from the search results.

Property Category Details
CAS Number 25601-41-6 [1] [2] [3]
Molecular Formula C₁₁H₂₀O₂ [1] [2] [3]
Molecular Weight 184.28 g/mol [1] [4]
Synonyms Methyl dec-9-enoate; 9-Decenoic acid, methyl ester [3] [4]
Purity >98% (Available from specific suppliers) [1]
Physical State Liquid [1] [3]
Boiling Point 123 °C at 21 Torr [3] [5] [4]
Density 0.883±0.06 g/cm³ (Predicted) [3] [4]
Log P 3.99 [2]
Storage Freezer [1], 2-8°C (under nitrogen) [5] [4]

Applications and Experimental Context

The search results indicate that this compound is used across several industries, which highlights its value as a platform chemical. The main applications identified are:

  • Flavor and Fragrance Industry: It is described as a compound with a "fruity, waxy odor" and is used to add pleasant aromas to products in food and cosmetics [3].
  • Pharmaceutical Production: It is utilized in the production of pharmaceuticals and other chemical products, though specific details on its role were not provided [3].
  • Cosmetics and Personal Care: A market report specifically notes its use in formulations for perfumes, lotions, and skincare products [6].
  • Chemical Manufacturing: It serves as a building block in the manufacturing of other chemical products [3].

One search result mentioned a reverse-phase HPLC method for its analysis using a Newcrom R1 column and a mobile phase of acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS-compatibility) [2]. This can be a starting point for developing your own analytical protocols.

Proposed Workflow for Protocol Development

Given the lack of direct experimental data, the following diagram outlines a logical workflow for developing application protocols for this compound, from sourcing to application testing.

start Define Research Objective step1 Source High-Purity Compound (>98%, stored under nitrogen) start->step1 step2 Establish QC Protocol (e.g., HPLC with Newcrom R1 column) step1->step2 step3 Perform Derivitization (Ester reduction, olefin oxidation, etc.) step2->step3 step4 Purify & Analyze Products step3->step4 step5 Test in Target Application (Fragrance, Pharma, Polymer) step4->step5 end Document Application Notes & Finalize Protocols step5->end

How to Proceed with Your Research

Since the existing public information is insufficient for creating detailed protocols, I suggest the following steps to acquire the necessary depth of information:

  • Consult Specialized Literature: Use academic databases like SciFinder, Reaxys, or PubMed to search for scientific papers using the CAS number (25601-41-6) or the compound's name as a keyword. This is the most likely source for detailed synthetic procedures and application studies.
  • Contact Suppliers Directly: Reach out to the chemical suppliers listed in the search results, such as Larodan or BOC Sciences [1] [4]. They often provide technical data sheets (SDS/TDS) and, upon request, may share application notes or purity certificates that contain more detailed information.
  • Refine Your Search Strategy: You may find more specific experimental data by searching for the synthetic routes mentioned in one of the sources, which include methods like cross-metathesis or specific catalysts (e.g., Hoveyda-Grubbs catalyst) [3].

References

Comprehensive Application Notes and Protocols: Continuous Production of Bifunctional Platform Chemicals from Methyl 9-Decenoate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Methyl 9-decenoate is an unsaturated fatty acid ester derived from renewable resources that serves as a versatile platform chemical for synthesizing bifunctional compounds essential in pharmaceutical, fragrance, and polymer applications. As industries increasingly shift toward sustainable feedstocks, the development of efficient continuous processes for transforming this oleochemical into valuable derivatives has become a significant research focus. These notes provide detailed protocols for the continuous production of bifunctional chemicals from this compound, particularly through hydroformylation and metathesis reactions, enabling researchers to implement these methodologies in both laboratory and industrial settings. The advancement of such processes aligns with global sustainability initiatives like the European Green Deal and Chemicals Strategy for Sustainability, which promote the transition from fossil-based to renewable bio-based monomers for chemical synthesis [1].

The significance of this compound lies in its molecular structure that features both ester functionality and a terminal double bond, allowing for selective chemical transformations that yield dicarboxylic acids, ω-hydroxy esters, and ω-amino esters—key building blocks for biobased aliphatic polycondensates. Recent research has demonstrated that continuous flow systems employing homogeneous catalysis with efficient recycling mechanisms can achieve excellent space-time yields while minimizing precious metal catalyst losses, addressing critical economic and environmental challenges in sustainable chemical production [1] [2].

Chemical Properties, Applications, and Market Relevance

Fundamental Chemical Characteristics

This compound (CAS Registry Number: 25601-41-6) is a chemically versatile compound with the molecular formula C({11})H({20})O(_{2}) and a molecular weight of 184.28 g/mol. This unsaturated ester exists as a colorless to light yellow liquid at room temperature with a characteristic fruity, waxy odor that makes it valuable in fragrance applications. Its chemical structure features a terminal carbon-carbon double bond and an ester group, enabling diverse chemical transformations including hydroformylation, metathesis, and hydrogenation. The compound has a calculated boiling point of 524.05 K (250.9°C) and a melting point of 284.13 K (11.0°C), with a predicted density of 0.883±0.06 g/cm³. Its relatively high logP value of 3.99 indicates significant hydrophobicity, which influences solvent selection and biphasic reaction design [3] [4] [5].

Table 1: Physical and Chemical Properties of this compound

Property Value Unit Source
Molecular Formula C({11})H({20})O(_{2}) - [4]
Molecular Weight 184.28 g/mol [5]
Boiling Point 123 °C (at 21 Torr) [5]
Density 0.883±0.06 g/cm³ [5]
logP 3.99 - [3]
Vapor Pressure 13.37 Pa at 25°C [5]
Refractive Index 1.438 (predicted) - [3]
Industrial Applications and Market Landscape

The applications of this compound span multiple industries, leveraging its pleasant aroma, solvent properties, and chemical versatility. In the flavor and fragrance industry, it serves as a key ingredient for imparting fruity notes in perfumes, lotions, and skincare products. The pharmaceutical industry utilizes it as an intermediate in drug development and delivery systems, while its chemical functionality makes it valuable for producing lubricants and specialty polymers. The global market for this compound is experiencing promising growth driven by increasing consumer preference for natural ingredients and sustainable sourcing. Key market players include Wilmar, Larodan, BOC Sciences, Solarbio, Lingbao, and Pharmaffiliates Analytics and Synthetics, who supply various purity grades (>98% and <98%) to different industrial sectors [2] [4].

Market analysis indicates significant expansion opportunities in the cosmetic and personal care sectors, where this compound enhances product formulations and consumer appeal. The compound's market attractiveness stems from broader trends toward bio-based alternatives and green chemistry principles, though regulatory challenges and potential supply chain disruptions present constraints that require careful management. The price varies significantly based on purity and quantity, with research-grade material (95% purity) costing approximately $505.80 for 5 mg, while bulk industrial quantities are available at more competitive prices from chemical suppliers such as Shandong Ouchem Co., Ltd. and RongNa Biotechnology Co., Ltd. [2] [5].

Continuous Hydroformylation Protocol for Bifunctional Chemicals

Process Overview and Reaction Mechanism

The hydroformylation process transforms this compound into bifunctional platform chemicals through the addition of synthesis gas (CO/H₂) across the terminal double bond, producing ester-aldehydes that serve as precursors to ω-hydroxy esters, ω-amino esters, and dicarboxylic acids. This protocol utilizes a rhodium-based catalytic system enhanced by cyclodextrin mediators that improve water solubility and enable efficient catalyst recycling in an aqueous biphasic system. The continuous process achieves high regioselectivity for the linear aldehyde product, specifically methyl 11-oxoundecanoate, which is a key intermediate for pharmaceutical and polymer applications. This methodology represents a significant advancement over traditional batch processes by enabling continuous operation with minimal catalyst loss and excellent space-time yields [1].

The reaction mechanism involves the initial formation of a rhodium-cyclodextrin complex that facilitates the transfer of the hydrophobic substrate from the organic to the aqueous phase where hydroformylation occurs. The cyclodextrin acts as a supramolecular shuttle, enhancing the interfacial transport while maintaining catalyst stability. The optimal reaction conditions were determined through a tailored experimental design approach that reduced the required experiments from nearly 200 to just 39 without sacrificing predictive accuracy, demonstrating the efficiency of this optimization strategy for complex reaction systems [1].

G A This compound (C11H20O2) C Aqueous Biphasic Reaction System A->C Organic Phase B Rh-Cyclodextrin Catalyst Complex B->C Aqueous Phase D Hydroformylation Reaction C->D Syngas (CO/H₂) 120-150°C E Continuous Separation D->E Product Formation F Methyl 11-oxoundecanoate (Bifunctional Product) E->F Product Stream Rh: 79 ppb G Catalyst Recycling (Efficiency: 30% per cycle) E->G Aqueous Phase G->C Recycled Catalyst 0.018% h⁻¹ Loss

Diagram 1: Continuous hydroformylation process workflow showing the aqueous biphasic system with catalyst recycling. The process demonstrates efficient phase separation and minimal rhodium loss.

Detailed Experimental Protocol
3.2.1 Materials and Equipment Setup
  • Materials: this compound (>98% purity, Larodan or equivalent), Rhodium precursor catalyst (e.g., Rh(acac)(CO)₂), randomly methylated β-cyclodextrin (degree of substitution ~1.8), Synthesis gas (CO:H₂ = 1:1, 99.99% purity), Deionized water (HPLC grade), Acetonitrile (HPLC grade) [1] [6].
  • Equipment: Continuous stirred tank reactor (CSTR) or fixed-bed reactor system, Syngas mass flow controllers, High-pressure liquid chromatography system (HPLC) with UV/RI detection, Decanter for phase separation, In-line FTIR for reaction monitoring, Back-pressure regulator for system pressure control.
3.2.2 Reaction Procedure
  • Catalyst Solution Preparation: Dissolve the rhodium precursor (0.001-0.01 mol% relative to substrate) and methylated β-cyclodextrin (molar ratio CD:Rh = 10:1 to 50:1) in deionized water to form the aqueous catalyst phase. Sparge with nitrogen for 10 minutes to remove dissolved oxygen [1].

  • Continuous Reaction System Assembly:

    • Set up the continuous reactor system with precise temperature control (±1°C) and pressure monitoring.
    • Feed the organic phase (this compound, 0.5-1.0 M in water) and aqueous catalyst phase using HPLC pumps at a flow rate ratio of 1:5 to 1:10 (organic:aqueous).
    • Introduce synthesis gas at 10-30 bar pressure, maintaining a gas-to-liquid volume ratio of 2:1 to 5:1.
    • Maintain reaction temperature between 80-120°C with mixing intensity of 500-1000 rpm to ensure efficient phase contact [1].
  • Continuous Operation and Product Separation:

    • Allow the system to stabilize for 3-5 residence times before collecting data.
    • Direct the reactor effluent to a decanter where the organic product phase separates spontaneously from the aqueous catalyst phase.
    • Monitor conversion and selectivity using in-line FTIR or periodic HPLC sampling.
    • Recirculate the aqueous catalyst phase to the reactor with minimal make-up catalyst [1].
  • Product Purification and Analysis:

    • Wash the separated organic phase with water to remove residual cyclodextrin.
    • Analyze aldehyde yield by GC or HPLC using appropriate standards.
    • Determine rhodium content in the product phase by ICP-MS to quantify catalyst loss [1].

Table 2: Optimized Reaction Conditions for Continuous Hydroformylation of this compound

Parameter Optimal Range Unit Impact on Reaction
Temperature 80-120 °C Higher temperatures increase rate but may reduce selectivity
Pressure 10-30 bar Higher pressure favors conversion and linear selectivity
Rh Concentration 0.001-0.01 mol% Affects reaction rate and cost efficiency
Cyclodextrin:Rh Ratio 10:1 to 50:1 mol/mol Enhances solubility and catalyst retention
Residence Time 60-120 minutes Determines conversion level and productivity
Organic:Aqueous Ratio 1:5 to 1:10 v/v Affects mass transfer and phase separation
Performance Metrics and Process Economics

The continuous hydroformylation process achieves exceptional performance with this compound conversions exceeding 95% and selectivity to methyl 11-oxoundecanoate of >90%. The space-time yield reaches 76.5 kg h⁻¹ m⁻³, significantly outperforming traditional batch processes. Critically, the catalyst recycling efficiency maintains approximately 30% of native activity through multiple cycles, with remarkably low rhodium loss of only 0.018% per hour of operation. The product stream contains rhodium at levels as low as 79 parts per billion (ppb), equivalent to 4.4 kg of product per mg of catalyst lost, demonstrating outstanding catalyst utilization efficiency. These metrics make the process economically viable for industrial implementation, particularly when considering the high value of the resulting bifunctional chemicals [1].

Analytical Methods and Characterization Protocols

HPLC Analysis of this compound and Derivatives

The analysis and purification of this compound and its hydroformylation products require robust chromatographic methods. A reliable reverse-phase HPLC method has been developed using a Newcrom R1 column (or equivalent C18 column) with dimensions of 4.6 × 150 mm and 3 µm particle size. The mobile phase consists of acetonitrile/water mixture (typically 70:30 to 80:20 v/v) with 0.1% phosphoric acid added to improve peak shape. For mass spectrometry compatibility, phosphoric acid should be replaced with 0.1% formic acid. The flow rate is maintained at 1.0 mL/min with column temperature stabilized at 30°C, and detection is performed using both UV (210 nm for carbonyl chromophore) and refractive index detectors [7].

The sample preparation involves dissolving the reaction mixture in acetonitrile at approximately 1 mg/mL concentration and filtering through a 0.45 µm PTFE membrane before injection. Under these conditions, this compound typically elutes at 8.5-9.5 minutes, while the hydroformylation product methyl 11-oxoundecanoate elutes at 6.5-7.5 minutes due to its increased polarity. This method effectively separates starting material from products and identifies potential by-products, with a quantification limit of approximately 0.1 mg/mL for both compounds. The method is scalable and can be adapted for preparative separation using columns with larger dimensions (21.2 × 150 mm) and adjusted flow rates [7].

Characterization of Reaction Products

Comprehensive characterization of the bifunctional products confirms chemical structure and purity. Methyl 11-oxoundecanoate should be characterized by:

  • FTIR spectroscopy: Key absorption bands at 1725-1740 cm⁻¹ (ester C=O), 1720-1730 cm⁻¹ (aldehyde C=O), 2700-2800 cm⁻¹ (aldehyde C-H), and no absorption for terminal double bond (1640-1680 cm⁻¹).
  • NMR spectroscopy: ¹H NMR (CDCl₃) shows characteristic signals at δ 9.76 (t, 1H, -CHO), δ 3.66 (s, 3H, -OCH₃), δ 2.41 (td, 2H, -C(O)CH₂-), δ 2.30 (t, 2H, -C(O)CH₂CH₂-), and the absence of vinyl protons at δ 4.9-5.8.
  • Mass spectrometry: ESI-MS shows [M+H]⁺ peak at m/z 229.2 and [M+Na]⁺ at m/z 251.2, confirming the molecular weight of 228.29 g/mol.

Purity assessment should include determination of aldehyde content by titration with hydroxylamine hydrochloride and measurement of acid value to assess potential aldehyde oxidation during processing. The water content should be maintained below 0.1% to prevent stability issues during storage [1] [4].

Alternative Synthesis Pathways: Metathesis-Based Production

Cross-Metathesis with Acrylonitrile

An alternative synthetic approach to bifunctional chemicals from this compound involves cross-metathesis reactions with functionalized alkenes. A patented process demonstrates the production of methyl 10-cyano-dec-9-enoate through cross-metathesis of this compound with acrylonitrile using second-generation Hoveyda-Grubbs catalyst. This transformation yields a cyano-functionalized ester with applications in pharmaceutical synthesis and polymer chemistry. The reaction is typically performed in toluene at 100°C for 1 hour under inert atmosphere, achieving approximately 82% yield of the desired product [8] [4].

The experimental protocol involves dissolving this compound and acrylonitrile (1.5:1 molar ratio) in anhydrous toluene, followed by addition of the ruthenium catalyst (0.5-1.0 mol%). The reaction mixture is heated with stirring under nitrogen atmosphere, with reaction progress monitored by thin-layer chromatography or GC. After completion, the catalyst is removed by filtration through a short silica gel column, and the product is purified by vacuum distillation to yield high-purity methyl 10-cyano-dec-9-enoate. This methodology provides access to diverse bifunctional compounds by varying the cross-metathesis partner, including other functionalized alkenes such as allyl alcohol derivatives, acrylates, or protected amine-containing alkenes [8].

Ethenolysis for Shader-Chain Unsaturated Esters

Another valuable metathesis transformation is ethenolysis, where this compound reacts with ethylene to produce shorter-chain unsaturated esters. This process employs Grubbs-type ruthenium catalysts (typically 0.1-0.5 mol%) in dichloromethane or toluene solvent at 40-60°C under ethylene pressure (50-100 psi). The reaction produces This compound isomers and lighter esters like methyl acrylate, depending on the double bond position, which can be separated by fractional distillation [8].

The key advantage of this approach is the ability to tailor the chain length of the resulting unsaturated esters for specific applications. The process can be optimized for high selectivity by careful catalyst selection and control of ethylene pressure, with the second-generation Grubbs catalysts typically providing superior performance. Catalyst systems such as benzylidene-[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]ruthenium with tricyclohexylphosphane have demonstrated excellent activity in these transformations [8].

G A This compound (C11H20O2) B Acrylonitrile Cross-Metathesis A->B E Ethenolysis A->E D Methyl 10-cyano-dec-9-enoate (Yield: 82%) B->D C Hoveyda-Grubbs Catalyst 2nd Gen C->B F Shorter-chain Esters E->F

Diagram 2: Alternative metathesis pathways for this compound transformation, including cross-metathesis with acrylonitrile and ethenolysis with ethylene.

Conclusion and Future Perspectives

The protocols presented herein demonstrate that This compound serves as a versatile renewable building block for producing bifunctional platform chemicals through efficient continuous processes. The aqueous biphasic hydroformylation system with cyclodextrin mediation and catalyst recycling represents a significant advancement in sustainable chemical production, achieving excellent productivity while minimizing precious metal catalyst loss. Similarly, metathesis-based routes offer complementary pathways to valuable chemical intermediates with diverse functionality. These methodologies provide researchers with practical tools to implement these transformations at both laboratory and industrial scales, contributing to the transition from fossil-based to renewable bio-based chemical production [1] [8].

Future development opportunities include integrating downstream transformations of the aldehyde functionality into continuous processes, potentially creating integrated systems that directly produce ω-amino acids or dicarboxylic acids from this compound. Additionally, catalyst innovation to further reduce precious metal requirements and process intensification strategies to enhance space-time yields represent promising research directions. As market demand for sustainable chemicals continues to grow, these continuous production methodologies for this compound-derived bifunctional compounds offer economically viable and environmentally favorable alternatives to conventional petrochemical routes [1] [2].

References

Methyl 9-decenoate chemical synthesis polycondensates

Author: Smolecule Technical Support Team. Date: February 2026

Methyl 9-Decenoate: Chemical Properties & Synthesis

Table 1: Fundamental Chemical Properties of this compound [1] [2] [3]

Property Value / Description
CAS Registry Number 25601-41-6 [1] [2] [3]
Molecular Formula C11H20O2 [1] [2] [3]
Molecular Weight 184.28 g/mol [1] [4]
Lipid Number C10:1 ME [1]
Common Synonyms 9-Decenoic acid, methyl ester; Methyl dec-9-enoate [3] [4]
Purity Available at >98% and 95% [1] [4]
Physical State Liquid; also described as a colorless liquid or white crystalline powder [1] [3]
Odor Fruity, waxy [3]
Boiling Point 123 °C at 21 Torr [3] [4]
Density 0.883 ± 0.06 g/cm³ (Predicted) [3] [4]
LogP 3.99 [2]

Table 2: Documented Synthetic Pathways for this compound [3]

Synthetic Route Conditions Yield Notes
Esterification Sulfuric acid, heating for 4h 98% Common laboratory method.
Esterification In water with HCl at 20°C for 48h, inert atmosphere 100% High-yield, controlled conditions.
Olefin Cross-Metathesis With Hoveyda-Grubbs 2nd gen catalyst, in chlorobenzene for 7h 55% Modern, catalytic method; involves ethenolysis of unsaturated fatty acid esters.

Proposed Analytical Protocol for Quality Control

For researchers synthesizing or receiving this compound, the following protocol can be used to confirm the identity and purity of the compound prior to polymerization experiments.

G start Start: this compound Sample step1 1. Purity Analysis via HPLC start->step1 step2 2. Structural Confirmation step1->step2 hplc_details Column: Newcrom R1 (C18) Mobile Phase: Acetonitrile/Water/Phosphoric Acid For MS: Replace H₃PO₄ with Formic Acid step1->hplc_details step3 3. Physical Property Check step2->step3 confirm_details Techniques: • Mass Spectrometry (MS) • NMR Spectroscopy step2->confirm_details end End: Proceed to Polymerization step3->end property_details Checks: • Appearance (Colorless liquid) • Boiling Point • Refractive Index step3->property_details

Diagram 1: A quality control workflow for this compound analysis prior to polymerization.

Detailed HPLC Method for Purity Analysis

This method is adapted from a published application for analyzing this compound. [2]

  • Column: Newcrom R1 HPLC column (a reverse-phase C18 column with low silanol activity). For faster analysis, 3 µm particle size columns are available for UPLC applications. [2]
  • Mobile Phase: Acetonitrile (MeCN), water, and phosphoric acid. [2]
  • MS-Compatibility: For mass spectrometry detection, replace phosphoric acid with formic acid. [2]
  • Applications: This method is suitable for routine analysis, pharmacokinetics, and can be scaled up for preparative separation or isolation of impurities. [2]

Research Framework for Polycondensate Synthesis

While specific protocols for creating polycondensates from this compound were not found in the search results, its chemical structure suggests strong potential. The terminal ester group can undergo transesterification, and the internal carbon-carbon double bond (C=C) can enable a variety of polymerization reactions. The following diagram outlines a proposed research plan to explore these possibilities.

G cluster_strat1 Strategy 1: Via Double Bond cluster_strat2 Strategy 2: Via Ester Group cluster_char Characterization Techniques monomer This compound Monomer route1 Polymerization Strategy 1: Utilizing the Double Bond monomer->route1 route2 Polymerization Strategy 2: Utilizing the Ester Group monomer->route2 char Polymer Characterization route1->char a1 A. Acyclic Diene Metathesis (ADMET) Catalyst: Grubbs or Hoveyda-Grubbs a2 B. Free Radical Polymerization Initiator: AIBN a3 C. Thiol-Ene Click Chemistry route2->char b1 A. Transesterification Polycondensation with Diols app Application Testing char->app c1 • GPC (Molecular Weight) • DSC (Thermal Properties) • NMR (Structure)

Diagram 2: A proposed research framework for synthesizing and characterizing polycondensates from this compound.

Proposed Characterization Methods for Polycondensates
  • Gel Permeation Chromatography (GPC): To determine the average molecular weight (Mn, Mw) and dispersity (Đ) of the synthesized polymers.
  • Differential Scanning Calorimetry (DSC): To analyze thermal transitions, such as the glass transition temperature (Tg) and melting point (Tm), which are critical for understanding material performance.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polymer and quantify the degree of unsaturation incorporated into the backbone.
  • Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the consumption of functional groups (C=C stretch) during the polymerization reaction.

Conclusion and Research Outlook

This compound is a commercially available chemical with a well-defined profile, making it a promising monomer for polymer science. [1] [3] [4] Its potential is reflected in its use across industries like cosmetics and pharmaceuticals, which often relies on specialized polymer formulations. [5]

The immediate research direction involves experimentally validating the proposed polymerization strategies. Success in this area could lead to the development of new biobased polyesters or polyolefins with tailored properties for applications in drug delivery, sustainable materials, and specialty additives.

References

Methyl 9-decenoate reference standard gas chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity & Chromatographic Data

The foundational data for Methyl 9-decenoate, essential for method development and compound identification, is provided in the following tables.

Table 1: Basic Chemical Identifiers [1]

Property Value
Chemical Name This compound
CAS Registry Number R283068
Molecular Formula C({11})H({20})O(_{2})
Molecular Weight 184.2753 g/mol
IUPAC Standard InChI InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3H,1,4-10H2,2H3
IUPAC Standard InChIKey SBIGSHCJXYGFMX-UHFFFAOYSA-N

Table 2: Gas Chromatography Parameters & Properties [1] [2]

Property Value / Description
Retention Index (I) 1316 (on CP Sil 8 CB column)
Chromatographic Conditions 60 m / 0.25 mm / 0.25 μm; Helium carrier gas; 40°C for 2 min, then ramp at 4°C/min to 280°C [1].
Purity (as reference standard) ≥ 99.5% (by GC) [2]
Physical State Liquid [2]
Density 0.87 g/cm³ at 20°C [2]
Boiling Point >176.7 °C at 1013 hPa [2]

Experimental Protocol for GC Analysis

This protocol outlines the key steps for utilizing this compound as a reference standard in a GC method, incorporating best practices for validation [3].

Sample Preparation
  • Derivatization (if needed): For fatty acid analysis, samples are often derivatized to their methyl ester forms. If this compound is the target analyte, this step may not be necessary.
  • Liquid-Liquid Extraction: Transfer the sample to a glass tube. For a 6 mL aqueous sample, add 2 mL of a 0.1 M phosphate buffer (pH 6.8-7.4). Adjust pH to 9 with a carbonate buffer and NaOH (1 M). Extract by shaking with 10 mL of methyl tert-butyl ether (TBME) for 10 minutes. Centrifuge and transfer the organic supernatant [3].
  • Concentration: Gently evaporate the extract to dryness under a nitrogen stream at 70°C. Reconstitute the dried residue in a suitable solvent for GC injection [3].
GC Instrumental Configuration
  • Column: Non-polar capillary column, e.g., CP Sil 8 CB, 60 m x 0.25 mm i.d. x 0.25 μm film thickness [1].
  • Carrier Gas: Helium, constant pressure of 18.5 psi [3].
  • Injector: Temperature 280°C, splitless mode [3].
  • Oven Temperature Program: Initial temperature 120°C, ramp to 177°C at 70°C/min, then to 236°C at 5°C/min, finally to 315°C at 30°C/min and hold for 3 minutes [3].
  • Detection: Flame Ionization Detector (FID) or Mass Spectrometer (MS). For MS, use electron ionization (EI) at 70 eV [3].
Method Validation

A rigorous validation is crucial for reliable quantitative results [3].

  • Calibration: Prepare at least six calibration levels analyzed over three different days. Test for homoscedasticity (e.g., using Levene's test) and the linearity of the calibration curve.
  • Accuracy & Precision: Calculate intra-day (within-day) and inter-day (between-day) accuracy (as % bias) and precision (as Relative Standard Deviation, RSD).
  • Limit of Detection (LOD): Determine using a reliable method such as Hubaux and Vos’ approach.
  • Specificity: Ensure the method can distinguish this compound from other components in the sample.

GC Analysis Workflow

The following diagram illustrates the comprehensive workflow for a quantitative GC analysis using a reference standard, from sample preparation to data interpretation.

G A Sample Preparation B GC Instrument Analysis A->B Inject Sample Sub_Protocol Sample Prep Protocol1. Liquid-Liquid Extraction2. Concentrate under N₂3. Reconstitute in solvent A->Sub_Protocol C Data Acquisition B->C Run Oven Program D Peak Integration & Quantification C->D Detect Signal E Data Validation & Reporting D->E Interpret Results Validation_Box Key Validation Checks• Calibration Linearity• Retention Time Precision• LOD / LOQ D->Validation_Box

This workflow outlines the key stages in Gas Chromatography analysis.

Advanced Applications & Comparative Analysis

For more complex samples, advanced techniques can provide superior separation and analysis.

  • Comprehensive Two-Dimensional GC (GC×GC): GC×GC offers greater separation power for analyzing this compound in complex mixtures like biological fluids or environmental samples [4]. Critical steps for comparison include Data Registration (aligning retention times between sample and reference runs using an affine transformation) and Intensity Normalization (using a stable internal standard like hopane to correct for variations in injected sample amount) [4].
  • Qualitative Analysis Limitations: While the retention index is a key identifier, it is not unique. Confirming the identity of this compound requires confirmation with a certified reference standard or by using a mass spectrometer as the detector [5].

Critical Notes for Analysis

  • Physical Handling: this compound is a liquid at room temperature. Its relatively high boiling point (>176.7°C) makes it suitable for GC analysis [2].
  • Retention Time Stability: Strict control of temperature and carrier gas flow rate is essential, as even minor fluctuations can significantly alter retention times and compromise identification [5].
  • Quantitative Precision: For high-precision quantification, always use an internal standard. The provided purity of ≥99.5% confirms its suitability as a high-quality reference standard [2].

Reference List

  • NIST Chemistry WebBook, "this compound", 2020. [Online]. Available: https://webbook.nist.gov/cgi/inchi?ID=R283068&Units=CAL&Mask=2000
  • J. B. et al., "Visualization for comprehensive two-dimensional comparative... gas chromatography," J Chromatogr A, vol. 1105, no. 1-2, pp. 51–58, Jan. 2006, doi: 10.1016/j.chroma.2005.11.074.
  • "Experimental and statistical protocol for the effective validation of chromatographic methods," MethodsX, vol. 7, p. 100919, 2020, doi: 10.1016/j.mex.2020.100919.
  • Sigma-Aldrich, "Methyl decanoate - reference substance for gas chromatography". [Online]. Available: https://www.sigmaaldrich.com/TR/en/product/mm/109637
  • "Qualitative and Quantitative Analysis by Gas Chromatography," in Current Protocols, 2017. [Online]. Available: https://www.academia.edu/33033548/Qualitative_and_Quantitative_Analysis_by_Gas_Chromatography

References

Methyl 9-decenoate biodiesel combustion kinetic mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Methyl 9-Decenoate Combustion

This compound is a methyl ester that can be derived from renewable sources and is used as a biodiesel component or a surrogate fuel for modeling. Studying its combustion kinetic mechanism is crucial for predicting combustion characteristics, optimizing engine performance, and reducing emissions.

A detailed kinetic mechanism typically includes:

  • High-Temperature Oxidation Pathways: Reaction classes like hydrogen abstraction, alkyl radical isomerization, and beta-scission for the fuel molecule.
  • Low-Temperature Chemistry: Formation of ketohydroperoxides and related species, which are important for ignition delay prediction.
  • Small Molecule Chemistry: A foundational C0-C4 mechanism that describes the oxidation of core intermediates like CO, H₂, and formaldehyde.

Protocol for Mechanism Development & Analysis

The process of creating and validating a kinetic mechanism involves several key stages. The workflow below outlines this general methodology, which can be applied to this compound or similar biodiesel components.

G Literature Review\n& Ab Initio\nCalculations Literature Review & Ab Initio Calculations Mechanism\nAssembly Mechanism Assembly Literature Review\n& Ab Initio\nCalculations->Mechanism\nAssembly  Reaction rates  & thermochemistry Targeted\nExperiments Targeted Experiments Mechanism\nAssembly->Targeted\nExperiments  Informs experimental design & measured species Simulation\n(0-D/1-D) Simulation (0-D/1-D) Mechanism\nAssembly->Simulation\n(0-D/1-D)  Input mechanism Model-Experiment\nComparison Model-Experiment Comparison Targeted\nExperiments->Model-Experiment\nComparison  Experimental data  (e.g., speciation) Simulation\n(0-D/1-D)->Model-Experiment\nComparison  Simulation results Model-Experiment\nComparison->Mechanism\nAssembly  No: Refine  mechanism Mechanism\nValidation Mechanism Validation Model-Experiment\nComparison->Mechanism\nValidation  Agreement  satisfactory? Mechanism\nReduction Mechanism Reduction Mechanism\nValidation->Mechanism\nReduction  Yes: Proceed to  reduction for CFD

Diagram 1: Workflow for developing and validating a combustion kinetic mechanism.

Key Experimental Protocols for Validation

To validate a proposed mechanism, its simulation results are compared against data from several experimental setups [1].

Experiment Type Key Measured Data Protocol Overview
Ignition Delay Time Time interval between fuel-oxidizer mixing and auto-ignition. A fuel/oxidizer mixture is rapidly heated in a shock tube or rapid compression machine. Pressure or light emission at the end-wall is monitored to detect the instant of ignition.
Laminar Flame Speed Propagation speed of a one-dimensional, laminar flame under specified conditions. A premixed flame is stabilized on a burner (e.g., counterflow or spherical). The flame speed is deduced from the flow velocity at which the flame stabilizes, often using particle image velocimetry.
Species Concentration Mole fractions of reactants, intermediates, and products in a flame. A flame is stabilized on a burner, and gas samples are extracted along its axis via a quartz probe. Samples are analyzed using gas chromatography (GC) or mass spectrometry (MS).

Visualizing Reaction Pathways with Graphviz

The following diagram illustrates a generalized high-temperature oxidation pathway for a biodiesel surrogate, showcasing how to apply the DOT language for chemical mechanisms.

G Fuel Fuel H-Abstraction H-Abstraction Fuel->H-Abstraction  + OH / O / H R1\nR2 R1 R2 Beta-Scission Beta-Scission R1\nR2->Beta-Scission O2 Addition O2 Addition R1\nR2->O2 Addition  + O2 Alkene\n+ RO Alkene + RO Products Products Alkene\n+ RO->Products O2 O2 ROO ROO Isomerization Isomerization ROO->Isomerization OOQOOH OOQOOH OOQOOH->Products  + O2 H-Abstraction->R1\nR2  + H2O / OH Beta-Scission->Alkene\n+ RO O2 Addition->ROO Isomerization->OOQOOH

Diagram 2: Generalized high-temperature oxidation pathway for a biodiesel surrogate.

Graphviz DOT Script Customization Guide

The diagrams above were generated using specific DOT language attributes to meet your formatting requirements [1] [2].

  • Color Palette: The fillcolor and fontcolor attributes for nodes, and the color attribute for edges, use the specified hex codes (e.g., #4285F4 for blue). This ensures a consistent and accessible color scheme.
  • Edge Labels: The labeldistance=2.5 attribute on edges ensures there is a clear gap between the edge path and its label, improving readability [2].
  • Advanced Styling (for LaTeX/PGF): The scripts use d2tdocpreamble to load TikZ libraries and d2tfigpreamble to define custom node styles. This allows for sophisticated output when processed with dot2tex, which converts DOT files to PGF/TikZ for LaTeX documents [1].

References

Application Notes: Methyl 9-Decenoate Spray Combustion CFD Modeling

Author: Smolecule Technical Support Team. Date: February 2026

Objective: To provide a detailed protocol for simulating the spray combustion of methyl 9-decenoate, a fatty acid methyl ester, using Computational Fluid Dynamics (CFD). This is crucial for researchers investigating the combustion characteristics and emissions of advanced biofuels.

Overview: This protocol adapts general spray combustion CFD principles, specifically leveraging a tutorial for heptane combustion [1]. The process involves geometry import, mesh generation, solver selection for a reactive multiphase flow, definition of the discrete phase (droplets), and specification of combustion and turbulence models. The workflow is designed to capture the coupled phenomena of droplet evaporation, mixing, and chemical reaction.

Experimental Protocol: Workflow & Key Parameters

The following Graphviz diagram illustrates the core computational workflow. All node borders and text are set to #202124 for clarity against the colored backgrounds.

G Start Start: Create New Case Geo Import/Define Geometry Start->Geo Mesh Generate Mesh Geo->Mesh Solver Select Solver (sprayFoam) Mesh->Solver Combustion Set Up Combustion Model & Chemical Mechanism Solver->Combustion Reactive Flow DiscretePhase Define Discrete Phase (this compound) Solver->DiscretePhase Lagrangian InitCond Set Initial Conditions Combustion->InitCond Injection Configure Injector DiscretePhase->Injection Models Select Sub-Models (Drag, Heat, Mass Transfer) Injection->Models Turbulence Choose Turbulence Model Models->Turbulence Turbulence->InitCond Run Run Simulation InitCond->Run Post Post-Processing Run->Post End Analyze Results Post->End

Diagram Title: Spray Combustion CFD Workflow

The table below summarizes the key parameters for the discrete phase modeling, which must be customized for this compound [1].

Parameter Description Example/Consideration for this compound
Droplet Composition Pure substance or mixture. Pure This compound (C₁₁H₂₀O₂). Mass fraction = 1 [1].
Injection Type Model for spray introduction. Cine Injector. Defines a cone-shaped spray pattern [1].
Total Mass Total mass of injected fuel. Example: 1e-04 kg. Based on desired fuel-air ratio [1].
Injection Duration Time over which fuel is injected. Example: 1e-03 s [1].
Injection Velocity Initial speed of fuel droplets. Example: 100 m/s [1].
Position & Direction Injector location and spray orientation. Defined by coordinates (e.g., 0,0,0.013 m) and a direction vector [1].
Cone Angle Spread of the spray cone. Example: 20 degrees (outer cone angle) [1].
Droplet Distribution Model for droplet size variation. Rosin-Rammler distribution. Requires min, max, and nominal diameter [1].
Min/Max/Nominal Diameter Range and most probable droplet size. Must be defined (e.g., Min: 1e-05 m, Max: 2e-04 m, d: 1e-04 m) [1].

Detailed Methodology for Key Steps

  • Geometry and Meshing:

    • Import the combustion chamber geometry (e.g., a cylinder in STL format). Ensure correct units during import (e.g., meters) [1].
    • Define a Base Mesh (background grid) that encompasses the geometry. Use the Autosize function and then manually adjust the min/max coordinates and the number of cell divisions (e.g., 50x50x20) to ensure sufficient resolution [1].
    • Assign appropriate boundary names and types (e.g., wall, symmetry) to each face of the base mesh [1].
    • Set a Material Point inside the chamber volume to inform the meshing algorithm which region to retain [1].
  • Solver and Model Setup:

    • Select a transient solver capable of handling Lagrangian particles and combustion, such as sprayFoam [1].
    • Combustion Model: Import the chemical kinetic mechanism (chem.inp) and thermodynamic database (therm.dat) for this compound oxidation. A simplified mechanism is often used initially to reduce computational cost. Choose a combustion model like PaSR (Partially Stirred Reactor) to account for turbulence-chemistry interaction [1].
    • Discrete Phase Model (DPM):
      • In the Discrete Phase panel, add this compound and set its mass fraction to 1 [1].
      • Create a new Cone Injector and define its properties (mass, duration, velocity) as summarized in the table above [1].
      • Under the Models tab, select key sub-models:
        • Drag Model: Sphere Drag for force on droplets [1].
        • Heat Transfer Model: Ranz-Marshall for heat exchange between droplets and gas [1].
        • Mass Transfer Model: Evaporation & Boiling to account for fuel vaporization [1].
    • Turbulence Model: Select a RANS model such as Realizable k-ε for its robustness in simulating internal flows with combustion [1].
  • Numerical Controls and Execution:

    • In the Solution panel, increase the number of Outer Correctors (e.g., to 2) within the PIMPLE algorithm to enhance stability for transient reactive flows [1].
    • Set the Initial Conditions for the gas phase: pressure (e.g., 5e6 Pa) and temperature (e.g., 800 K) to represent conditions prior to ignition [1].
    • Define simulation Time Stepping (∆t). A value of 5e-06 s is recommended to resolve the fast chemistry and spray dynamics [1]. The total Simulation Time might be on the order of milliseconds (e.g., 5e-03 s) [1].
    • Set the output Interval (e.g., 5e-05 s) to save results for post-processing [1].
    • Run the simulation using parallel processing to reduce computation time [1].

Results Interpretation and Post-Processing

After the simulation is complete, analyze the results to understand the combustion process [1]:

  • Temperature: Monitor the maximum and minimum temperature in the domain over time. A sudden spike indicates the onset of combustion.
  • Species Concentration: Track the distribution of this compound (fuel), oxidizer, and combustion products (CO₂, H₂O).
  • Droplet Tracking: Visualize the trajectory and lifetime of fuel droplets.
  • Use a tool like ParaView to load the results and create clips or isosurfaces to examine spatial distributions of key variables like temperature and fuel mass fraction at different times [1].

Critical Notes for Researchers

  • Compound-Specific Data: The success of this model hinges on the accuracy of the input parameters for this compound, especially its chemical mechanism, thermodynamic properties (density, vapor pressure, specific heat), and transport properties. These must be obtained from literature, databases, or estimated.
  • Computational Cost: Spray combustion simulations are computationally intensive. The tutorial notes an estimated computation time of 3 hours for a serial run, which will be significantly longer for more complex geometries or finer meshes [1].
  • Model Validation: Where possible, compare simulation results (e.g., ignition delay time, flame structure) against experimental data for this compound to validate the chosen models and parameters.

References

Comprehensive Application Notes & Protocols: Methyl 9-Decenoate Hydrolysis-Esterification Cascade Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Introduction and Properties

Methyl 9-decenoate (CAS: 25601-41-6) is a mono-unsaturated fatty acid methyl ester with significant importance in organic synthesis and industrial applications. This compound possesses a molecular formula of C₁₁H₂₀O₂ and a molecular weight of 184.28 g/mol [1]. The chemical structure consists of a ten-carbon chain with a terminal double bond between carbons 9 and 10, ending with a methyl ester functional group. The compound typically presents as a colorless to light yellow liquid with a characteristic fruity, waxy odor that makes it valuable in fragrance and flavor applications [2].

The physical properties of this compound include a boiling point of 123°C at 21 Torr and a predicted density of 0.883±0.06 g/cm³ [3]. It has a vapor pressure of 13.37 Pa at 25°C and a calculated LogP of 3.99, indicating moderate hydrophobicity [4]. These properties influence its behavior in synthetic reactions and determine appropriate storage conditions, with recommended storage at 2-8°C under nitrogen atmosphere to maintain stability [3]. The compound is commercially available with purities exceeding 98% and is typically supplied as a neat liquid [1].

Hydrolysis Methods and Mechanisms

Base-Catalyzed Hydrolysis (Saponification)

The base-catalyzed hydrolysis of this compound follows a nucleophilic acyl substitution mechanism that proceeds through a tetrahedral intermediate [5]. This reaction begins with the hydroxide ion attacking the electrophilic carbonyl carbon of the ester, resulting in cleavage of the π bond and formation of a tetrahedral intermediate. This intermediate then collapses, reforming the carbonyl group while eliminating the alkoxide group (RO-), which subsequently deprotonates the resulting carboxylic acid in an acid-base reaction [5] [6]. The reaction is irreversible due to the formation of a stable carboxylate ion that lacks electrophilic character, preventing the reverse reaction from occurring [6].

For this compound, the base-catalyzed hydrolysis proceeds according to the following general reaction scheme:

  • This compound + NaOH → 9-Decenoate salt + Methanol
  • 9-Decenoate salt + H⁺ → 9-Decenoic acid + Na⁺

The resulting carboxylate salts possess both hydrophobic and hydrophilic properties, enabling them to function as surfactants and form micelles, which is the fundamental basis for their use in soap manufacturing [7]. This process, known as saponification, derives its name from the Latin word "sapo" meaning soap, historically referring to the ester hydrolysis of fats to produce soap [7].

Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of this compound follows a mechanism that is essentially the reverse of Fischer esterification [6]. This process begins with protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon toward nucleophilic attack by making it more electrophilic [5]. A water molecule then functions as a nucleophile, attacking the electrophilic carbon and forming a tetrahedral intermediate. After deprotonation, the methoxy group is protonated, converting it into a better leaving group, which is then expelled while reforming the carbonyl group [5].

A critical distinction from base-catalyzed hydrolysis is that the acid-catalyzed reaction is reversible, often requiring excess water to shift the equilibrium toward the hydrolysis products [8]. The general reaction for this compound acid-catalyzed hydrolysis follows:

  • This compound + H₂O + H₂SO₄ → 9-Decenoic acid + Methanol + H₂SO₄

The sulfuric acid catalyst is regenerated at the end of the reaction, allowing it to participate in multiple catalytic cycles [7]. This regeneration makes the process catalytic in acid, though the reversible nature means that equilibrium constraints must be considered for efficient conversion.

Table 1: Comparative Analysis of Hydrolysis Methods for this compound

Parameter Base-Catalyzed Hydrolysis Acid-Catalyzed Hydrolysis
Catalyst NaOH or KOH H₂SO₄ or HCl
Mechanism Nucleophilic acyl substitution Acid-catalyzed addition-elimination
Reversibility Irreversible Reversible
Primary Products Carboxylate salt + alcohol Carboxylic acid + alcohol
Reaction Conditions Heating under reflux with dilute base Heating under reflux with dilute acid
Equilibrium Control Not required (irreversible) Requires excess water to favor products
Typical Yield High (due to irreversibility) Moderate (depends on equilibrium shift)
Downstream Processing Acidification required to obtain carboxylic acid Direct isolation of carboxylic acid

Esterification Techniques and Cascade Design

Synthesis Methods for this compound

Esterification of 9-decenoic acid can be accomplished through several approaches, with the Fischer esterification being most common for laboratory-scale synthesis. This method involves combining 9-decenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid, with the reaction being characterized by the combination of an acid and alcohol to form an ester with water as a byproduct [7]. The reaction follows the general scheme:

  • 9-Decenoic acid + Methanol + H₂SO₄ → this compound + H₂O

The reaction is reversible, necessitating strategic approaches to shift the equilibrium toward ester formation. These approaches include using an excess of methanol, removing water as it forms (often through azeotropic distillation with molecular sieves), or employing high concentrations of the acid catalyst to both catalyze the reaction and absorb water [8]. The reaction progression can be monitored by tracking water production or through analytical techniques such as TLC or GC to detect the formation of the ester product.

Alternative synthesis methods include the esterification of acid chlorides with methanol, which offers the advantage of being irreversible and proceeding rapidly at room temperature [7]. This pathway involves the reaction of 9-decenoic acid chloride with methanol in the presence of a base to scavenge the generated HCl:

  • 9-Decenoic acid chloride + Methanol → this compound + HCl

Another method employs acid anhydrides as starting materials, which react with alcohols to form esters and carboxylic acids as byproducts [7]. Each of these methods offers distinct advantages and limitations in terms of reactivity, purity, and practical convenience.

Cascade Reaction Design

The hydrolysis-esterification cascade for this compound represents an efficient strategy for modifying the ester functionality while potentially recovering and reusing the methanol component. This cascade process can be designed to either interconvert different ester derivatives or to facilitate the isolation and purification of 9-decenoic acid followed by re-esterification under modified conditions. The strategic design of such cascades requires careful consideration of reaction conditions, catalysts, and separation techniques to maximize efficiency and yield.

A particularly innovative approach involves the in situ hydrolysis and re-esterification where the methanol liberated during hydrolysis is continuously removed and redirected for esterification of the resulting 9-decenoic acid with a different alcohol. This tandem process requires precise control of reaction conditions and potentially the use of multiple catalysts or sequential reactor setups to accommodate the different optimal conditions for each transformation.

Table 2: Quantitative Properties and Reaction Parameters for this compound

Property / Parameter Value / Condition Application Significance
Molecular Weight 184.28 g/mol Stoichiometric calculations
Boiling Point 123°C at 21 Torr Purification and isolation conditions
Density 0.883±0.06 g/cm³ Reaction volume planning
LogP 3.99 Solubility and partitioning behavior
Vapor Pressure 13.37 Pa at 25°C Evaporation and handling considerations
Hydrolysis Temperature 60-80°C (reflux) Reaction optimization
Esterification Time 4-48 hours Reaction monitoring and scaling
GC Retention Index 1316 (CP Sil 8 CB column) Analytical method development [9]
HPLC Mobile Phase Acetonitrile/water with phosphoric acid or formic acid Analytical separation conditions [4]

Experimental Protocols

Base-Catalyzed Hydrolysis of this compound

Objective: To convert this compound to 9-decenoic acid via base-catalyzed hydrolysis followed by acidification.

Materials:

  • This compound (1.0 g, 5.43 mmol)
  • Sodium hydroxide (0.65 g, 16.29 mmol) in 10 mL water
  • Dilute hydrochloric acid (10% v/v)
  • Diethyl ether
  • Anhydrous sodium sulfate
  • Round-bottom flask (100 mL)
  • Reflux condenser
  • Heating mantle
  • Separatory funnel (250 mL)

Procedure:

  • Reaction Setup: Dissolve this compound in 15 mL of ethanol in a 100 mL round-bottom flask. Add the sodium hydroxide solution carefully with stirring.

  • Heating Under Reflux: Attach a reflux condenser and heat the mixture at 80°C for 2 hours with constant stirring. Monitor the reaction by TLC (hexane:ethyl acetate, 4:1) or GC until complete conversion is observed.

  • Alcohol Removal: After cooling the reaction mixture to room temperature, distill off the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: Transfer the residue to a 250 mL separatory funnel and carefully acidify with dilute hydrochloric acid (approximately 15 mL) to pH 2-3, with vigorous stirring. Caution: CO₂ evolution may occur during acidification.

  • Extraction: Extract the acidified mixture with diethyl ether (3 × 30 mL). Combine the ether extracts and wash with brine solution (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate for 30 minutes, filter, and concentrate under reduced pressure to yield 9-decenoic acid as a colorless liquid.

  • Purification: If necessary, purify the product by recrystallization from hexane at 4°C or by short-path distillation.

Expected Yield: 85-95% of theoretical yield based on starting ester material.

Acid-Catalyzed Esterification of 9-Decenoic Acid

Objective: To synthesize this compound from 9-decenoic acid using acid-catalyzed esterification.

Materials:

  • 9-Decenoic acid (1.0 g, 5.92 mmol)
  • Methanol (10 mL, excess)
  • Concentrated sulfuric acid (0.5 mL)
  • Saturated sodium bicarbonate solution
  • Anhydrous sodium sulfate
  • Round-bottom flask (50 mL)
  • Reflux condenser
  • Molecular sieves (4Å, optional)
  • Separatory funnel (125 mL)

Procedure:

  • Reaction Mixture Preparation: Combine 9-decenoic acid and methanol in a 50 mL round-bottom flask. Carefully add concentrated sulfuric acid with stirring. For enhanced yield, add 1g of activated molecular sieves (4Å) to absorb water and shift the equilibrium.

  • Reflux Conditions: Attach a reflux condenser and heat the mixture at 70°C for 4-6 hours with constant stirring. Monitor reaction progress by TLC or GC.

  • Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture with saturated sodium bicarbonate solution until gas evolution ceases and pH is approximately 7. Caution: Add slowly as vigorous CO₂ evolution will occur.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 × 25 mL). Combine the organic extracts and wash with brine solution (15 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

  • Purification: Purify the product by flash chromatography (silica gel, hexane:ethyl acetate 95:5) or by short-path distillation under reduced pressure.

Expected Yield: 80-90% of theoretical yield based on starting acid material.

Analytical Methods for Characterization

Chromatographic Analysis

Gas Chromatography (GC) Analysis: this compound can be analyzed using a capillary GC column such as CP Sil 8 CB (60 m × 0.25 mm × 0.25 μm) with helium as carrier gas [9]. The temperature program should begin at 40°C held for 2 minutes, then increase at 4°C per minute to a final temperature of 280°C [9]. The retention index for this compound under these conditions is approximately 1316 [9]. For quantitative analysis, calibration curves should be established using authentic standards, with detection typically accomplished through flame ionization detection (FID).

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC analysis can be performed using a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid [4]. For mass spectrometry compatibility, phosphoric acid should be replaced with formic acid [4]. The method is scalable and can be adapted for preparative separation to isolate impurities or products. For ultra-fast analysis, columns with smaller 3 μm particles can be employed for UPLC applications [4].

Structural Characterization

Spectroscopic Methods:

  • Infrared Spectroscopy (IR): Characteristic absorption bands include C=O stretch at ~1740 cm⁻¹ (ester carbonyl), C-O stretch at ~1100-1300 cm⁻¹, and =C-H stretch at ~3000-3100 cm⁻¹ (alkene). The disappearance of the ester carbonyl band and appearance of a broad carboxylic acid O-H stretch at ~2500-3500 cm⁻¹ indicates complete hydrolysis.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (CDCl₃): δ 5.80 (ddt, J=17, 10, 7 Hz, 1H, -CH=CH₂), 5.00 (dd, J=17, 2 Hz, 1H, =CH₂), 4.95 (dd, J=10, 2 Hz, 1H, =CH₂), 3.67 (s, 3H, -OCH₃), 2.30 (t, J=7.5 Hz, 2H, -COCH₂-), 2.00 (q, J=7 Hz, 2H, -CH₂-CH=), 1.60 (quintet, J=7.5 Hz, 2H, -COCH₂CH₂-), 1.25-1.40 (m, 8H, -CH₂-).
    • ¹³C NMR (CDCl₃): δ 174.3 (C=O), 139.2 (-CH=CH₂), 114.2 (=CH₂), 51.5 (-OCH₃), 34.1 (-COCH₂-), 29.3-29.7 (-CH₂- chain), 28.9 (-CH₂-CH=), 25.0 (-COCH₂CH₂-).
  • Mass Spectrometry (MS): Electron impact mass spectrum should show a molecular ion peak at m/z 184.28 with characteristic fragments at m/z 152 [M-CH₃OH]⁺, m/z 123 [M-CH₃OH-CHO]⁺, and m/z 55 [C₄H₇]⁺.

Applications and Industrial Relevance

This compound and its hydrolysis product 9-decenoic acid possess significant applications across multiple industries. In the flavor and fragrance industry, these compounds are valued for their fruity, waxy odor profiles and are incorporated into various consumer products to provide distinctive aromatic qualities [2]. The compound occurs naturally in various plants and food sources including apples, bananas, and strawberries, further supporting its use in flavor formulations [2].

In pharmaceutical production, this compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients and healthcare products [2]. The terminal double bond presents opportunities for further chemical modification, including epoxidation, hydroformylation, or diene synthesis, enabling the creation of diverse molecular architectures with potential biological activity. The compound's unique chemical properties contribute to the development of various medications and specialized chemical products [2].

The hydrolysis-esterification cascade approach has particular significance in industrial processes where efficiency and atom economy are paramount. This strategy enables the interconversion of ester derivatives without isolation of intermediates, potentially reducing waste and processing time. In the context of biofuel production and oleochemical processing, such cascades can be employed to modify the physical properties of lipid-derived compounds, enhancing their suitability for specific applications including lubricants, plasticizers, or polymer precursors.

Table 3: Applications of this compound and Derivatives

Application Area Specific Use Functional Significance
Flavor & Fragrance Perfumes, food flavorings Provides fruity, waxy olfactory notes [2]
Pharmaceuticals Synthetic intermediate Building block for API synthesis [2]
Soap & Detergents Surfactant precursor Hydrolysis produces carboxylate salts with cleaning properties [7]
Polymer Chemistry Monomer for polyesters Dicarboxylic acid derivative after double bond modification
Chemical Synthesis Intermediate for fine chemicals Terminal double bond allows diverse functionalization

Conclusion

The hydrolysis-esterification cascade synthesis of this compound represents a fundamentally important transformation in organic chemistry with broad applications across multiple industries. The detailed mechanistic understanding of both base-catalyzed and acid-catalyzed pathways enables researchers to select appropriate conditions based on their specific synthetic goals, substrate characteristics, and desired products. The experimental protocols provided herein offer reproducible methods for conducting these transformations with predictable outcomes and yields.

The versatile nature of this compound as a chemical intermediate, coupled with its availability from both synthetic and natural sources, positions it as a valuable compound in the synthetic chemist's toolbox. Future developments in this area will likely focus on catalytic efficiency, sustainability improvements, and process intensification strategies to enhance the economic and environmental profile of these important chemical transformations.

References & Data Sources

  • Larodan Research Grade Lipids. This compound Product Information. (2018).
  • NIST Chemistry WebBook. This compound. (2020).
  • University of Calgary. Hydrolysis of Esters. (2016).
  • GeeksforGeeks. Ester Hydrolysis. (2024).
  • ChemicalBook. 9-Decenoic acid, methyl ester. (2018).
  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020).
  • SIELC Technologies. This compound. (2019).
  • LookChem. 9-Decenoic acid, methyl ester. (2018).
  • CAS Common Chemistry. 9-Decenoic acid, methyl ester. (2023).
  • Vedantu. Ester Hydrolysis: Complete Guide for Students. (2019).

Appendix: Experimental Workflow Visualization

cascade Start This compound (C11H20O2) Hydrolysis Hydrolysis Reaction Start->Hydrolysis Base/Acid Catalyst Acid 9-Decenoic Acid Hydrolysis->Acid H2O Methanol Methanol Hydrolysis->Methanol Co-product Esterification Esterification Reaction Acid->Esterification Alcohol Catalyst Final Modified Ester Derivative Esterification->Final H2O Byproduct Methanol->Esterification Optional Reuse

Diagram 1: Hydrolysis-Esterification Cascade Workflow - This diagram illustrates the sequential transformation of this compound through hydrolysis to 9-decenoic acid and methanol, followed by esterification to yield modified ester derivatives, with potential methanol recycle.

mechanism Ester This compound Step1 Nucleophilic Attack OH- on Carbonyl Ester->Step1 Base Catalysis TI Tetrahedral Intermediate Step1->TI Formation Step2 Elimination of Alkoxide TI->Step2 Collapse Carboxylate Carboxylate Ion Step2->Carboxylate Alkoxide Release Step3 Acid-Base Reaction Proton Transfer Carboxylate->Step3 Acidification Acid 9-Decenoic Acid Step3->Acid Protonation

References

Methyl 9-decenoate bio-based aliphatic polycondensates monomer

Author: Smolecule Technical Support Team. Date: February 2026

Methyl 9-Decenoate Information and Research Context

Here is the fundamental data available for this compound:

Property Value
CAS Number 25601-41-6 [1]
Molecular Formula C({11})H({20})O(_{2}) [1]
Molecular Weight 184.280 g/mol [1]
Synonyms Methyl dec-9-enoate; 9-Decenoic acid, methyl ester [1]
LogP 3.99 [1]

One search result indicates that this compound can be analyzed using a reverse-phase (RP) HPLC method with a mobile phase containing acetonitrile, water, and phosphoric acid (which can be replaced with formic acid for mass-spectrometry compatibility) [1]. This information might be useful for analyzing the monomer or resulting polymers but does not constitute a synthesis protocol.

Guidance for Protocol Development

To develop the application notes you require, you may need to consult specialized chemical research databases or scientific literature. Here are some approaches:

  • Adapt General Methodologies: The synthesis of aliphatic polyesters often involves direct polycondensation or ring-opening polymerization [2]. A solvent-based direct polycondensation process, similar to one described in a patent, could be a starting point [2]. This typically involves reacting diacids or their derivatives with diols under controlled temperature and vacuum, often in a solvent (like toluene or diphenyl ether) to remove byproducts like water [2].
  • Investigate Monomer Synthesis: The value of this compound likely lies in its terminal double bond, which can be used to create co-polymers or introduce chemical modifications. Research might focus on how to synthesize this specific monomer from bio-based sources like plant oils.
  • Explore Broader Context: Review recent literature on bio-based composites to understand the current challenges and advancements, such as improving moisture resistance or compatibility between natural fibers and polymer matrices [3]. This can help identify valuable research directions and performance benchmarks for new polymers.

Suggested Experimental Workflow

The diagram below outlines a generalized workflow for developing and testing a bio-based aliphatic polyester, which you can adapt for this compound.

G start Start: Monomer Preparation (this compound) step1 Polymerization Reaction (e.g., Direct Polycondensation) start->step1 step2 Polymer Purification step1->step2 step3 Material Characterization step2->step3 step4 Application Testing step3->step4 sub1 • GPC for Molecular Weight • NMR for Structure step3->sub1 sub2 • Thermal Analysis (DSC, TGA) • Mechanical Testing step3->sub2 end Data Analysis & Protocol Finalization step4->end sub3 • Biodegradation Studies • Composite Fabrication step4->sub3

References

Methyl 9-decenoate hydroformylation catalyst recycling efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Catalyst Recycling Performance Data

The table below summarizes the quantitative results for a rhodium-based catalyst recycling process in methyl 9-decenoate hydroformylation, as reported in a 2025 study.

Performance Metric Result / Value Context & Explanation
Rhodium Loss Rate 0.018 % h⁻¹ Extremely low rate of rhodium leaching from the aqueous catalyst phase per hour of continuous operation [1].
Final Rhodium in Product 79 ppb Parts per billion (ppb) of rhodium metal detected in the final organic product stream [1].
Catalyst Productivity 4.4 kg product / mg Rh lost Amount of product (methyl 11-oxoundecanoate) obtained per milligram of rhodium catalyst lost to the product phase [1].
Space-Time Yield (STY) 76.5 kg h⁻¹ m⁻³ Mass of product produced per unit volume of reactor per unit time, indicating high reactor efficiency [1].
Catalyst System Rh-sulfoXantphos / randomly methylated β-cyclodextrin The homogeneous rhodium catalyst, made water-soluble with a sulfonated ligand, is combined with a cyclodextrin as a "phase-transfer agent" [1].
Process Configuration Continuous miniplant The reaction and separation occur continuously in a specialized small-scale plant, allowing for steady-state operation [1].

Detailed Experimental Protocol

The high recycling efficiency was achieved using an aqueous biphasic system intensified with randomly methylated β-cyclodextrins (CD). Here is a detailed methodology based on the optimized process [1].

1. Reaction and Catalyst System

  • Catalyst: Rhodium complexed with the water-soluble ligand sulfoXantphos. This ligand is critical for achieving high regioselectivity towards the linear aldehyde and for retaining the rhodium in the aqueous phase.
  • Phase-Transfer Agent: Randomly methylated β-cyclodextrin. The study optimized the CD/Rh ratio between 100 and 750. This ratio is a critical parameter, as the CD molecules form host-guest inclusion complexes with the non-polar this compound substrate, facilitating its transport into the aqueous catalyst phase and significantly boosting the reaction rate.
  • Phases: The system consists of an organic phase (containing the substrate and product) and an aqueous phase (containing the Rh-CD catalyst complex).

2. Optimized Reaction Conditions The following conditions were identified through a structured Design of Experiments (DoE) approach:

  • Temperature: Optimized within a range of 100–160 °C.
  • Catalyst Concentration: Up to 2.2 mmol/L.
  • Phase Ratio (organic/aqueous): Investigated in a range of 0.2–0.8.

3. Continuous Operation and Catalyst Recycling

  • The optimized batch conditions were successfully transferred to a continuous miniplant.
  • The separation of the product-rich organic phase from the catalyst-rich aqueous phase is achieved via simple decantation due to their immiscibility.
  • The aqueous catalyst phase is continuously recycled back to the reactor.
  • In this continuous setup, the system retained 30% of its initial native activity while achieving the minimal rhodium loss mentioned above.

Troubleshooting Common Issues

Here are answers to potential FAQs that researchers might encounter when developing or replicating such a process.

Q1: What are the common side reactions, and how can they be minimized? The Rh-sulfoXantphos system was selected for its high regioselectivity. However, potential side reactions include hydrogenation of the alkene to methyl decenoate, isomerization of the double bond, and subsequent hydroformylation to branched aldehydes, and over-reduction to alcohol [1]. These are minimized by using the selective sulfoXantphos ligand and optimizing reaction conditions (e.g., syngas pressure, temperature) via DoE to favor the desired hydroformylation pathway [1].

Q2: The reaction rate in my aqueous biphasic system is low. How can I intensify it? As demonstrated in the cited research, the use of cyclodextrins as mass transfer promoters is a highly effective strategy [1]. You can systematically investigate the CD/Rh ratio. Be aware that very high ratios can lead to undesirably high solution viscosity [1]. Another parameter to optimize is the organic/aqueous phase ratio, which can impact productivity [1].

Q3: Besides cyclodextrins, what other strategies exist for catalyst recycling? Several other strategies have been investigated for homogeneous catalyst recycling in hydroformylation, including [1]:

  • Thermomorphic Multicomponent Solvent (TMS) Systems: The reaction occurs in a single homogenous phase at elevated temperature but separates into two phases upon cooling for easy catalyst recovery.
  • Supported Catalysts: Immobilizing the catalyst on a solid support (e.g., Supported Ionic Liquid Phase - SILP) or using heterogeneous catalysts.
  • Membrane Filtration: Using membranes to retain the large catalyst molecules while allowing products to pass through.

Process Workflow Diagram

The following diagram illustrates the logical workflow of the continuous, cyclodextrin-mediated hydroformylation process.

Start Process Inputs Reactor Hydroformylation Reactor (Aqueous Biphasic System) Start->Reactor This compound Syngas (CO/H₂) Separator Phase Separation (Decantation) Reactor->Separator Reaction Mixture (Org. + Aq. Phase) Recycle Catalyst Recycle (Aqueous Phase) Separator->Recycle Aqueous Phase (Rh-CD Catalyst) Product Product Stream (Organic Phase) Separator->Product Organic Phase (Methyl 11-oxoundecanoate) Recycle->Reactor Recycled Catalyst

References

reducing rhodium loss Methyl 9-decenoate continuous process

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Strategies to Minimize Rhodium Loss

Here are answers to some specific questions you might encounter.

Q1: What are the proven methods to reduce rhodium catalyst loss in the continuous hydroformylation of Methyl 9-decenoate?

The most effective method documented in recent research is the use of an aqueous biphasic system with cyclodextrin as a mass transfer agent [1].

  • System Setup: The process uses a water-soluble rhodium catalyst complexed with a sulfonated ligand (Rh-sulfoXantphos) in an aqueous phase. Randomly methylated β-cyclodextrins (CD) are added to this phase [1].
  • How it Works: The cyclodextrin molecules host the non-polar this compound substrate in their hydrophobic cavity, shuttling it to the catalyst in the aqueous phase. After the reaction, the non-polar aldehyde product separates back into the organic phase, while the catalyst remains efficiently trapped in the aqueous phase, enabling easy recycling and minimal loss [1].

Q2: What level of rhodium loss can be considered a successful outcome for a continuous process?

Based on a miniplant study, you can aim for very low loss rates. The table below summarizes the key performance metrics achieved with the cyclodextrin-mediated system [1].

Metric Performance Value
Rhodium Leaching Rate 0.018 % h⁻¹
Rhodium in Product 79 ppb (parts per billion)
Product per Catalyst Lost 4.4 kg product per mg Rh lost
System Regioselectivity High (using Rh-sulfoXantphos ligand)

Q3: Besides prevention, how can we recover rhodium that is already lost in process streams?

If rhodium is lost to waste streams, you can use specialized high-affinity metal scavengers. These are designed to target and recover rhodium species, including those bound to phosphine ligands [2].

  • Efficiency: Some commercial scavengers can achieve >99% recovery of rhodium from various process streams [2].
  • Selectivity: They are highly selective for rhodium, which helps prevent contamination of the product and allows for the recovery of other precious metals like palladium and platinum [2].

Experimental Protocol & Workflow

For a researcher looking to implement the cyclodextrin-mediated process, here is a detailed workflow.

The following diagram illustrates the continuous process setup and the molecular-level role of cyclodextrin.

cluster_molecular Molecular View: Cyclodextrin Shuttling A Aqueous Phase Feed (Rh Catalyst, Cyclodextrin) C Continuous Reactor (H2/CO, Optimized Temp/Pressure) A->C B Organic Phase Feed (this compound) B->C D Phase Separation (Decanter) C->D E Organic Output (Product Aldehyde) D->E F Aqueous Recycle (Catalyst Reused) D->F F->A Recycle Stream CD Cyclodextrin Cat Rh-Catalyst CD->Cat 2. Delivers to Catalyst Sub This compound Sub->CD 1. Hosts Substrate Prod Aldehyde Product Cat->Prod 3. Reaction Occurs Prod->Prod 4. Product Exits to Organic Phase

Key Experimental Parameters from DoE Optimization [1]:

To implement this process, you should optimize the following parameters, which were identified as critical through a Design of Experiments (DoE) approach:

  • Cyclodextrin/Rhodium Ratio (CD/Rh): Tested between 100 and 750. Higher ratios increase viscosity but improve mass transfer.
  • Temperature: Optimized within a range of 100–160°C. Higher temperatures risk catalyst deactivation.
  • Catalyst Concentration: Up to 2.2 mmol/L. Lower concentrations can be tested for economic viability.
  • Phase Ratio (Organic/Aqueous): Investigated in a range of 0.2–0.8 to maximize productivity.

Troubleshooting Common Issues:

  • High Rhodium Leaching: Confirm the CD/Rh ratio is sufficiently high and that the sulfonated ligand (e.g., sulfoXantphos) is used to ensure catalyst retention in the aqueous phase [1].
  • Low Conversion: Check that the CD/Rh ratio is not too high, as this can lead to excessive viscosity and operational issues. Ensure temperature and gas pressures (H₂/CO) are within the optimized range [1].
  • Catalyst Deactivation: Be aware that rhodium catalysts can degrade through pathways like oxidative degradation of the ligand by hydroperoxides, leading to a loss of selectivity [3]. Implementing a model-based ligand dosing strategy can help stabilize the process in the long term [3].

References

optimizing Methyl 9-decenoate ethenolysis ethylene pressure

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol & Data

The foundational research involves using a second-generation Hoveyda-Grubbs complex supported on silica (HG/SiO₂) in a batch slurry reactor [1].

  • Catalyst: Hoveyda-Grubbs complex supported on silica (HG/SiO₂)
  • Reaction: Ethenolysis of Methyl Oleate (MO)
  • Conditions:
    • Temperature: 313 - 353 K (40 - 80 °C)
    • Ethylene Pressure: 2.5 - 7.5 bar (with 5% C₂H₄ in N₂, so partial pressures of 0.125 - 0.375 bar)
    • Solvent: Cyclohexane

The table below summarizes the key findings on how ethylene pressure affects the reaction outcome [1]:

Ethylene Partial Pressure Total System Pressure Methyl Oleate Conversion Ethenolysis Product Yield Ethenolysis Selectivity Catalyst Observation
0.125 bar 2.5 bar -- 52% 69% Stable
0.250 bar 5.0 bar Higher 63% 77% Deactivation observed
0.375 bar 7.5 bar Highest -- -- Increased deactivation

Troubleshooting FAQs

Based on the experimental data, here are answers to common optimization challenges:

  • What is the optimal ethylene pressure for this reaction? There is a balance to strike. While increasing ethylene pressure to 0.250 bar shifts the reaction equilibrium, leading to higher conversion and a better yield (63%) and selectivity (77%), it comes at a cost [1]. Pressures higher than 0.125 bar were observed to cause deactivation of the HG/SiO₂ catalyst. Therefore, the optimal pressure depends on your priority: for maximum single-batch yield, use ~0.250 bar; for catalyst longevity, a lower pressure of ~0.125 bar is better.

  • Why does my catalyst deactivate at higher ethylene pressures? The study suggests that high ethylene concentrations can suppress the metathesis cycle on the HG/SiO₂ catalyst surface. The exact mechanism is not detailed, but it may involve ethylene over-coordination, which inhibits the catalyst's ability to turn over effectively [1].

  • How does temperature affect the reaction? Contrary to what one might expect, the yield for ethenolysis decreased as temperature was increased within the tested range (313-353 K). This is primarily due to a decrease in the Methyl Oleate equilibrium conversion at higher temperatures [1].

Ethenolysis Optimization Workflow

The diagram below illustrates the decision-making process for optimizing ethylene pressure, summarizing the trade-offs discussed.

start Ethenolysis Optimization goal Define Primary Goal start->goal p_high Higher Ethylene Pressure (~0.250 bar) goal->p_high Maximize Single-Batch Yield p_low Lower Ethylene Pressure (~0.125 bar) goal->p_low Prioritize Catalyst Longevity outcome1 Outcome: Higher Yield & Selectivity (63% Yield, 77% Selectivity) p_high->outcome1 risk1 Trade-off: Catalyst Deactivation p_high->risk1 outcome2 Outcome: Preserved Catalyst Life p_low->outcome2 risk2 Trade-off: Lower Per-Batch Yield p_low->risk2

Methodology for Further Optimization

To build on this information, you can design a focused experimental plan:

  • Pressure Gradient: Test a narrow pressure range around the critical points of 0.125 bar and 0.250 bar (e.g., 0.10, 0.15, 0.20, 0.25 bar) to pinpoint the performance cliff for your specific catalyst batch.
  • Time-on-Stream Analysis: Run reactions at different pressures for extended periods and analyze samples at regular intervals. This will help you quantitatively measure the rate of catalyst deactivation.
  • Alternative Catalysts: The core data is for an HG/SiO₂ catalyst. One search result mentions that Molybdenum-based MAP catalysts can achieve higher selectivity (>99%) and yields under different conditions [2]. Exploring such catalysts could be a fruitful path to circumvent the pressure-related deactivation.

References

improving Methyl 9-decenoate hydroformylation regioselectivity

Author: Smolecule Technical Support Team. Date: February 2026

Catalyst Systems & Performance Data

The table below summarizes three distinct catalytic strategies for achieving high regioselectivity, based on recent research.

Catalyst System Key Feature Reported Linear Selectivity (L:B ratio) Optimal Conditions Key Advantages / Notes
Self-Assembling Ligand (L6) [1] Monodentate phosphine that behaves as a bidentate ligand under reaction conditions > 90% (n-selectivity) Ligand: L6; Metal: Rh; Temperature: 120°C; L/Rh Ratio: 5:1 [1] High selectivity at low ligand-to-metal ratio and industrially relevant temperatures [1]
Zeolite-Confined Rh Clusters [2] Sub-nanometer Rh clusters confined within the sinusoidal channels of MFI zeolite Up to 400:1 (L:B ratio) Catalyst: Rh/MFI zeolite [2] Heterogeneous system; exceptional regioselectivity; acts as a "solid ligand" [2]
Cyclodextrin-Mediated Aqueous Biphasic [3] Uses randomly methylated β-cyclodextrin as a phase-transfer agent High yield for linear aldehyde Methyl 11-oxoundecanoate [3] Catalyst: Rh-sulfoXantphos; Additive: cyclodextrin [3] Enables efficient catalyst recycling and continuous operation; minimal Rh leaching [3]

Detailed Experimental Protocols

Protocol 1: Using Self-Assembling Phosphine Ligands (Homogeneous)

This protocol is adapted from recent work with ligand L6 (6,6'-(phenylphosphanediyl)bis(pyridin-2(1H)-one)) [1].

  • Catalyst Precursor: [Rh(acac)(CO)₂] (acac = acetylacetonate)
  • Ligand: L6
  • Ligand-to-Rhodium Ratio: 5:1
  • Reaction Setup: Conduct the reaction in a high-pressure autoclave.
  • Reaction Conditions:
    • Temperature: 120°C
    • Syngas Pressure: 10-40 bar (CO/H₂)
    • Solvent: Toluene, dioxane, or THF (protic solvents decrease selectivity)
  • Work-up: After reaction, the products are in the organic phase. The catalyst can be recycled, but this specific protocol focuses on homogeneous batch operation.
Protocol 2: Using a Heterogeneous Rh/Zeolite Catalyst

This method is based on the use of Rh clusters confined in MFI-type zeolites (e.g., ZSM-5, Silicalite-1) [2].

  • Catalyst Preparation: Sub-nanometer Rh clusters are synthesized within the sinusoidal 10-membered-ring channels of the MFI zeolite. This requires specialized synthesis.
  • Reaction Setup: Can be run in a fixed-bed continuous flow reactor or a batch autoclave.
  • Reaction Conditions: The specific temperature and pressure for optimal performance with Methyl 9-decenoate were not detailed in the available text, but the system is highly efficient for C6-C12 linear α-olefins [2].
  • Work-up: Simple filtration separates the solid zeolite catalyst from the product mixture for reuse.

Troubleshooting Guide

Here are answers to potential frequently asked questions.

Question / Issue Possible Cause Solution & Recommendation
Low regioselectivity at high temperature. Ligand degradation or decomposition of the self-assembled structure [1]. Use more stable ligands like L6, which maintains selectivity up to 140°C [1].
Difficulty in catalyst separation and recycling. Use of a homogeneous catalyst system. Implement a cyclodextrin-mediated aqueous biphasic system [3] or switch to a heterogeneous zeolite-based catalyst [2].
High catalyst cost due to rhodium loss. Insufficient catalyst retention in the reactor. The cyclodextrin-mediated process reports very low Rh loss (0.018% h⁻¹) in continuous operation [3].
How to predict regioselectivity for new substrates/ligands? Complex interplay of factors hard to intuit. Leverage machine learning models. A recent study uses an ensemble model (RF, XGBoost, LightGBM) trained on physicochemical descriptors to predict L:(L+B) ratios with high accuracy [4].

Experimental Workflow for Process Optimization

For a visual guide, the following diagram outlines a systematic workflow for optimizing your hydroformylation process, integrating the strategies discussed.

start Start: this compound Hydroformylation step1 Define Goal: High Regioselectivity (Target L:B Ratio) start->step1 step2 Select Catalyst Strategy step1->step2 hom Homogeneous Catalyst (e.g., Rh with L6 ligand) step2->hom het Heterogeneous Catalyst (e.g., Rh clusters in Zeolite) step2->het aq Aqueous Biphasic (Rh + Cyclodextrin) step2->aq step3 Optimize Reaction Conditions step4 Run Experiment & Analyze Results step3->step4 decision Target Selectivity Achieved? step4->decision decision->step2 No end Successful Protocol decision->end Yes hom->step3 het->step3 aq->step3

The workflow begins by defining your selectivity target, then guides you through selecting and optimizing a catalyst strategy based on the latest research.

Key Insights for Your Technical Center

  • Ligand Design is Crucial: The development of supramolecular, self-assembling ligands represents a significant advance, allowing for high selectivity without the high ligand-metal ratios traditionally required [1].
  • Heterogeneous Catalysts are Competitive: Zeolite-confined Rh clusters challenge the notion that only homogeneous catalysts can achieve ultra-high regioselectivity, offering the added benefit of easy separation [2].
  • Continuous Processing is Viable: The cyclodextrin-mediated process demonstrates that continuous, efficient production of these platform chemicals with minimal catalyst loss is technically feasible [3].
  • Data-Driven Discovery is Emerging: Machine learning models are now capable of predicting regioselectivity, which can greatly accelerate the optimization of new reactions [4].

References

Methyl 9-decenoate synthesis low catalyst loading

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Method with Low Catalyst Loading

A prominent 2025 study describes an efficient method for transforming Methyl 9-decenoate using a Rh-catalyzed, cyclodextrin-mediated aqueous biphasic hydroformylation system [1]. The key achievement of this process is its very low catalyst loss, making it highly relevant for your query.

The table below summarizes the core performance data from this continuous miniplant process [1]:

Performance Metric Result / Value
Rhodium Loss 0.018 % h⁻¹
Rhodium in Product 79 ppb
Product per Catalyst Lost 4.4 kg per mg Rh
Space-Time Yield (STY) 76.5 kg h⁻¹ m⁻³

This process uses randomly methylated β-cyclodextrins as a key component. These compounds form inclusion complexes with the non-polar substrate, significantly improving its availability in the aqueous catalyst phase and enabling both high productivity and efficient catalyst recycling [1].

Experimental Protocol & Optimization

Here is a detailed methodology based on the 2025 research for setting up and optimizing this reaction [1].

  • Catalyst System: Use a Rh-sulfoXantphos complex. This catalyst is chosen for its high regioselectivity and reliable retention in the aqueous phase due to its sulfonated nature [1].
  • Reaction Setup: The reaction is conducted in an aqueous biphasic system.
  • Parameter Optimization via DoE: The study used a Design-of-Experiments (DoE) approach to optimize nearly 200 conditions down to 39 experiments. The key parameters and their investigated ranges were [1]:
    • CD/Rh Ratio: 100 to 750
    • Temperature: 100 to 160 °C
    • Catalyst Concentration: Up to 2.2 mmol/L
    • Phase Ratio (Organic/Aqueous): 0.2 to 0.8
  • Catalyst Recycling: After the reaction, the catalyst is efficiently recycled via decantation, leveraging the aqueous and organic biphasic separation. The system maintained 30% of its native activity under these recycling conditions [1].

FAQs and Troubleshooting Guide

Based on the synthesis method, here are answers to potential technical issues.

  • Q1: What are the main causes of low yield or conversion?

    • Incorrect CD/Rh Ratio: An improperly balanced cyclodextrin-to-rhodium ratio can fail to sufficiently shuttle the substrate to the catalyst phase. Re-optimize within the 100-750 range [1].
    • Sub-Optimal Temperature: The reaction kinetics and complex formation are temperature-sensitive. Ensure your temperature is within the studied 100-160 °C window [1].
    • Insufficient Mixing: In a biphasic system, intense mixing is crucial to maximize the interfacial area and mass transfer between the two phases [1].
  • Q2: How can I minimize rhodium loss and catalyst cost?

    • The cyclodextrin-mediated biphasic system is specifically designed for this purpose. The sulfonated ligand (sulfoXantphos) helps keep Rh in the aqueous phase, while cyclodextrins enhance reaction speed without compromising this retention. Strictly adhering to the optimized parameters from the DoE is the best way to achieve low leaching [1].
  • Q3: What are the common side reactions to be aware of?

    • Besides the desired hydroformylation, potential side reactions include hydrogenation of the double bond, isomerization of the double bond, and formation of the corresponding alcohol [1].

Experimental Workflow

The following diagram illustrates the key stages of the optimized continuous synthesis process as described in the research.

G This compound    (from rapeseed oil) This compound    (from rapeseed oil) Continuous-Flow    Reactor Continuous-Flow    Reactor This compound    (from rapeseed oil)->Continuous-Flow    Reactor Aqueous Catalyst Phase    (Rh-sulfoXantphos + Cyclodextrin) Aqueous Catalyst Phase    (Rh-sulfoXantphos + Cyclodextrin) Aqueous Catalyst Phase    (Rh-sulfoXantphos + Cyclodextrin)->Continuous-Flow    Reactor Product Phase    (Methyl 11-oxoundecanoate) Product Phase    (Methyl 11-oxoundecanoate) Continuous-Flow    Reactor->Product Phase    (Methyl 11-oxoundecanoate) Catalyst Recycling    via Decantation Catalyst Recycling    via Decantation Continuous-Flow    Reactor->Catalyst Recycling    via Decantation Aqueous Phase Catalyst Recycling    via Decantation->Aqueous Catalyst Phase    (Rh-sulfoXantphos + Cyclodextrin) Recycle

References

Methyl 9-decenoate production yield optimization strategies

Author: Smolecule Technical Support Team. Date: February 2026

Production Methods & Optimization Strategies

The table below compares two key production and optimization strategies for Methyl 9-decenoate identified in recent research and industrial news.

Method/Strategy Key Objective Optimization Parameters Reported Outcomes / Performance

| Aqueous Biphasic Hydroformylation [1] | Convert this compound to methyl 11-oxoundecanoate with high yield & efficient catalyst recycling [1] | - CD/Rh ratio: 100-750

  • Temperature: 100-160 °C
  • Catalyst concentration: Up to 2.2 mmol/L
  • Organic/Aqueous phase ratio: 0.2-0.8 [1] | - Space-time yield: 76.5 kg h⁻¹ m⁻³
  • Rh loss: 0.018 % h⁻¹
  • Product per catalyst lost: 4.4 kg per mg Rh [1] | | Industrial Ethenolysis [2] | Large-scale production of 9-DAME from rapeseed oil methyl ester [2] | - Feedstock: Certified sustainable rapeseed oil
  • Catalyst: Proprietary metathesis catalysts (XiMo) [2] | - Planned annual capacity: 32,000 tonnes of 9-DAME
  • Planned co-product: 17,000 tonnes of 1-decene [2] |

Troubleshooting Common Experimental Challenges

Here are answers to specific issues you might encounter during lab-scale production or related catalytic experiments.

How can I improve the reaction rate and catalyst retention in aqueous biphasic systems?
  • Challenge: Low reaction activity and catalyst leaching.
  • Solution & Protocol: Implement a cyclodextrin-mediated aqueous biphasic system [1].
    • System Setup: Use a water-soluble rhodium catalyst (e.g., Rh-sulfoXantphos) in the aqueous phase and the substrate in the organic phase [1].
    • Add Phase-Transfer Agent: Employ randomly methylated β-cyclodextrins (CD). These act as molecular shuttles, forming inclusion complexes with the non-polar substrate and significantly increasing its availability in the catalyst phase [1].
    • Optimize CD/Rh Ratio: This is a critical parameter. A low ratio may not sufficiently speed up the reaction, while a very high ratio can lead to excessive viscosity. The optimal range identified is between 100 and 750 [1].
    • Other Parameters: Simultaneously optimize temperature (100-160 °C) and the organic/aqueous phase ratio (0.2-0.8) using a structured Design-of-Experiments (DoE) approach for best results [1].
What is the most efficient way to find the optimal reaction conditions?
  • Challenge: The large number of interacting variables makes one-factor-at-a-time optimization inefficient.
  • Solution & Protocol: Employ a structured Design-of-Experiments (DoE) methodology [1].
    • Define Variables: Select key parameters such as CD/Rh ratio, temperature, catalyst concentration, and phase ratio [1].
    • Set Ranges: Define realistic minimum and maximum values for each parameter based on preliminary experiments or literature (e.g., CD/Rh 100-750, Temperature 100-160°C) [1].
    • Run DoE: Use statistical software to generate a set of experiments that efficiently explores the variable space. One study reduced nearly 200 potential experiments to just 39 without sacrificing predictive accuracy [1].
    • Model and Predict: The results will generate a model that predicts the optimal combination of parameters to maximize yield or space-time yield.

Process Optimization Workflow

The following diagram illustrates the systematic workflow for optimizing this compound production, based on the described methodologies:

Start Define Optimization Goal (e.g., Max Yield, Min Catalyst Loss) MethodSelect Select Production Method Start->MethodSelect Path1 Path A: Hydroformylation MethodSelect->Path1 Path2 Path B: Ethenolysis MethodSelect->Path2 DoE Design of Experiments (DoE) - CD/Rh Ratio (100-750) - Temp (100-160°C) - Catalyst Conc. - Phase Ratio Path1->DoE Catalyst Apply Intensification Strategy (Cyclodextrin-mediated System) DoE->Catalyst ScaleUp Scale-up & Continuous Operation (Miniplant Transfer) Catalyst->ScaleUp Result Achieve Target Metrics (High Space-Time Yield, Low Rh Loss) ScaleUp->Result

Key Takeaways for Researchers

  • For High-Value Intermediates: The cyclodextrin-mediated hydroformylation process is a highly optimized strategy for converting 9-DAME into bifunctional platform chemicals like methyl 11-oxoundecanoate, which are valuable for producing ω-amino/ω-hydroxy esters and dicarboxylic acids for polymers [1].
  • For Large-Scale Production: The industrial ethenolysis of biodiesel (from rapeseed oil) is the pioneering large-scale route to produce 9-DAME itself, with Verbio's plant being the first of its kind [2].

References

Methyl 9-decenoate purification flash column chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Method Selection: Normal-Phase vs. Reversed-Phase

For lipophilic compounds like methyl 9-decenoate, which have minimal polar functionality, traditional normal-phase chromatography on silica is often ineffective because the compounds do not retain well on the polar stationary phase [1].

A highly effective alternative is non-aqueous reversed-phase (RP) flash chromatography [1]. This method uses C18 or similar columns and relies on the compound's lipophilicity for separation.

  • Stationary Phase: Standard reversed-phase media, such as C18 [1].
  • Mobile Phase: Can range from high organic solvent in water (e.g., 90-100% methanol) to fully non-aqueous blends (e.g., methanol and ethyl acetate) [1].
  • Separation Mechanism: Retention is primarily based on the compound's carbon chain length and lipophilicity. In the case of fatty acid esters, more methyl groups lead to greater retention [1].

Troubleshooting Guide for Flash Chromatography

The table below summarizes common problems you might encounter during purification and their solutions.

Problem Possible Causes Solutions
Poor retention on silica Compound too non-polar (lipophilic) [1] Switch to non-aqueous reversed-phase methods [1]
Poor separation/bands elute together Incorrect solvent system; sample overloaded; flow rate too high [2] Optimize solvent gradient via TLC; reduce sample load; adjust flow rate to optimal "fast drip" [2] [3]
Tailing bands Flow rate too fast [2] Reduce mobile phase flow rate [2]
Column runs dry Solvent level drops below silica bed [2] Always replenish solvent before it nears top of silica bed [2]

Experimental Workflow for Flash Purification

The following diagram outlines the key steps for planning and executing a flash column chromatography purification.

Start Start Purification TLC Analyze mixture by TLC (Use various solvent systems) Start->TLC MethodSelect Select Chromatography Method TLC->MethodSelect NP Normal-Phase (Silica, Ether/Hexane) MethodSelect->NP For polar compounds RP Non-Aqueous Reversed-Phase (C18, Methanol/Ethyl Acetate) MethodSelect->RP For lipophilic compounds (e.g., this compound) PackColumn Pack the column with stationary phase and sand layer NP->PackColumn RP->PackColumn LoadSample Load sample (Wet or Dry Load Method) PackColumn->LoadSample RunColumn Run column with eluent (Collect fractions) LoadSample->RunColumn Monitor Monitor fractions by TLC RunColumn->Monitor Combine Combine pure fractions and concentrate Monitor->Combine End Pure Compound Combine->End

Key Steps Explained:

  • TLC Analysis: Before packing a column, use Thin-Layer Chromatography (TLC) with different solvent systems to find one that separates your components effectively (e.g., an Rf difference of at least 0.2) [3]. This is your primary guide for choosing the eluent.
  • Sample Loading:
    • Wet Loading: Dissolve your sample in a minimal amount of a slightly more polar solvent than your eluent and drip it onto the top of the column without disturbing the silica [2].
    • Dry Loading: If your sample has poor solubility in the eluent, adsorb it onto a small amount of dry silica, evaporate the solvent to dryness, and add the free-flowing powder to the top of the pre-equilibrated column [2]. This method often leads to cleaner separations.
  • Running the Column & Monitoring:
    • Use a protective sand layer on top of the silica to prevent disturbance when adding new solvent [2].
    • Maintain an optimal flow rate. A "fast drip" is often ideal; too fast a flow causes band tailing and poor separation [2].
    • Never let the solvent level drop below the top of the silica bed [2].
    • Collect fractions and analyze them by TLC. Combine only the fractions that show a single, pure spot [3].

Technical Support FAQs

Q1: My compound doesn't stick to silica at all. What should I do? This is common for lipophilic molecules. Switch to a non-aqueous reversed-phase method using a C18 column and a mobile phase of 100% methanol or a methanol/ethyl acetate gradient [1].

Q2: How can I tell if my compound is decomposing on the column? Perform a 2D TLC analysis. Spot your sample in the bottom corner of a TLC plate, develop it, let it dry, then rotate the plate 90 degrees and develop it again in the same solvent. If spots appear off the diagonal, it indicates decomposition on the stationary phase [2].

Q3: What is the safe pressure limit for a glass flash column? The absolute pressure limit for a standard glass column is 7 psi. It is safest to deliver pressure through a rubber septum that will pop out if over-pressurized, rather than a tightly secured glass inlet [2].

References

minimizing byproducts Methyl 9-decenoate ethenolysis

Author: Smolecule Technical Support Team. Date: February 2026

Strategies for Minimizing Byproducts

Strategy Implementation & Rationale Key Outcomes & Evidence
Catalyst Selection Use Molybdenum-based Monoaryloxide Pyrrolide (MAP) complexes with a chiral bitetralin-based aryloxide ligand [1]. >99% selectivity for 1-Decene and Methyl 9-decenoate; Turnover Number (TON) of 4,750 in 15 hours [1].
Ethylene Pressure Maintain a significant excess of ethylene gas. This shifts the reaction equilibrium towards the desired terminal cleavage products [2]. Drives the metathesis reaction to completion, favoring the production of this compound and 1-Decene over longer-chain byproducts [2].
Reaction Scale & Catalyst Loading Use a high substrate-to-catalyst ratio (e.g., 5000:1 equiv of methyl oleate to catalyst) [1]. Achieves high yield (up to 95%) with a very high TON, demonstrating efficiency and practical suitability for larger-scale reactions [1].
Temperature Control Conduct the reaction at elevated temperatures (e.g., 50°C). Note that Tungsten-based catalysts showed lower yields even at this temperature [1]. Optimizes reaction kinetics and catalyst activity. Molybdenum MAP catalysts performed significantly better than Tungsten analogs under these conditions [1].

Experimental Protocol for High-Selectivity Ethenolysis

Here is a detailed methodology based on the published procedure that achieved >99% selectivity [1]:

  • Reaction Setup
    • Conduct the reaction in a suitable reactor, such as a sealed Schlenk flask or a pressurized reaction vessel, under an inert atmosphere (e.g., nitrogen or argon).
    • Add Methyl Oleate (5000 equivalents) and the Molybdenum MAP catalyst (1 equivalent) to the reactor.
  • Ethylene Introduction
    • Purge the reactor with ethylene gas and pressurize it. A constant ethylene pressure should be maintained throughout the reaction to ensure a large excess is present [2].
  • Reaction Execution
    • Stir the reaction mixture at 50°C for 15 hours [1].
  • Reaction Termination & Analysis
    • After the reaction time, cool the mixture and carefully release the remaining pressure.
    • The products (1-Decene and this compound) can be analyzed and quantified using standard techniques like Gas Chromatography (GC).

Below is a workflow diagram summarizing this optimized experimental process:

Start Start Reaction Setup A1 Charge Reactor with Methyl Oleate and Mo-MAP Catalyst Start->A1 A2 Purge and Pressurize with Ethylene Gas A1->A2 A3 Heat to 50°C and Stir for 15h A2->A3 A4 Cool and Release Pressure A3->A4 End Analyze Products via Gas Chromatography A4->End

Frequently Asked Questions (FAQs)

Q1: Why is catalyst choice so critical in this ethenolysis reaction? The catalyst's molecular structure determines its selectivity. The molybdenum MAP catalyst is designed to be highly selective for cross-metathesis with ethylene, primarily cleaving the internal double bond in methyl oleate at the C9 position. This high specificity prevents side reactions like self-metathesis of methyl oleate, which would generate a distribution of unwanted long-chain diesters and alkenes [1].

Q2: Besides the catalyst, what is the most crucial parameter to control? Ethylene pressure is paramount. Ethenolysis is an equilibrium reaction. Using a large excess of ethylene (the reactant) shifts the equilibrium according to Le Chatelier's principle, favoring the formation of the desired terminal alkenes (this compound and 1-Decene). Insufficient ethylene leads to self-metathesis and oligomerization, significantly increasing byproduct formation [2].

Q3: The literature uses a substrate-to-catalyst ratio of 5000:1. What happens if I use more catalyst? While using more catalyst might speed up the initial reaction rate, it does not improve the ultimate selectivity and can be economically wasteful. The high 5000:1 ratio demonstrates the catalyst's efficiency and stability. Increasing the catalyst load (lowering the ratio) does not fundamentally change the equilibrium and may even promote minor side pathways as the reaction completes faster [1].

Q4: Are there any common impurities or byproducts I should look for even under optimal conditions? Even with a highly selective catalyst, trace amounts of byproducts from homocoupling of methyl oleate (such as 9-Octadecene and the corresponding long-chain diester) may be detected. The key is that their concentration should be very low (<1%). Monitoring these can help fine-tune your specific reaction setup [2].

References

Understanding Catalyst Degradation: Key Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Based on current research, the primary mechanisms of catalyst degradation involve the leaching of active metal species and oxidative damage from reactive byproducts. The following table summarizes the main degradation pathways and their observed effects.

Degradation Mechanism Observed Impact on Catalyst Supporting Research
Metal Leaching [1] Loss of active metal sites (Cu, Co); decreased catalytic activity over reuse cycles. Study on CuO-CoOx/SBA-15 for nitrobenzene degradation.
Oxidative Attack by H₂O₂ [2] Breakdown of C-C bonds; reduction of key functional groups (e.g., pyridinic-N); structural damage. Study on N-doped graphene/MOF catalyst for oxygen reduction.

Strategies for Preventing Catalyst Degradation

To counter the degradation pathways, researchers have focused on improving catalyst stability through structural design and system optimization.

  • Using Structured Catalyst Supports: Immobilizing active metal nanoparticles on a stable, porous support like SBA-15 mesoporous silica can significantly reduce agglomeration and suppress metal leaching. The confined pore environment helps maintain nanoparticle dispersion and stability [1].
  • Mitigating H₂O₂-Induced Damage: For processes where hydrogen peroxide (H₂O₂) is a byproduct or reactant, its concentration is a critical factor. One study suggests that controlling H₂O₂ levels can help minimize the oxidative degradation of the catalyst's structure [2].

A Sample Experimental Workflow for Stability Assessment

Here is a generalized experimental protocol, inspired by the methodologies used in the search results, that you can adapt to evaluate the stability of a catalyst in a reaction involving Methyl 9-decenoate.

start Start: Catalyst Stability Test step1 1. Catalyst Synthesis & Characterization start->step1 step2 2. Reaction Cycle step1->step2 step3 3. Post-Reaction Analysis step2->step3 step4 4. Leachate Analysis step3->step4 decision Sufficient stability for target application? step4->decision decision->step1 No (Redesign) end End: Stability Profile Established decision->end Yes

Step 1: Catalyst Synthesis and Characterization

  • Synthesis: Prepare your catalyst, for example, using an ultrasonic impregnation method to disperse metal precursors onto a mesoporous silica support (SBA-15) [1].
  • Characterization: Analyze the fresh catalyst using techniques like:
    • ICP-MS: To determine the precise initial metal loading.
    • XPS: To analyze the surface composition and oxidation states of metals.
    • BET/BJH: To measure surface area, pore volume, and pore size distribution.

Step 2: Perform Catalytic Reaction Cycles

  • Run the intended reaction with this compound under your optimized conditions.
  • Upon completion, separate the catalyst from the reaction mixture (e.g., by centrifugation, filtration, or magnetic separation if applicable).
  • Reuse the recovered catalyst for the next reaction cycle under identical conditions. Repeat this for at least 3-5 cycles to assess stability [1] [3].

Step 3: Post-Reaction Catalyst Analysis

  • Characterize the spent catalyst (after multiple cycles) using the same techniques as in Step 1 (XPS, BET, etc.).
  • Compare results to fresh catalyst data to identify:
    • Changes in metal content and oxidation states (from XPS and ICP-MS).
    • Loss of surface area or pore blockage (from BET).
    • Physical structural damage (using SEM/TEM) [1] [2].

Step 4: Analyze Reaction Leachate

  • Analyze the leftover reaction solution after catalysis using ICP-MS to detect and quantify any leached metal ions. This provides direct evidence of metal leaching [1].

Frequently Asked Questions

Q1: What are the first signs of catalyst degradation I should look for in my experiments? The most immediate indicators are a drop in reaction conversion and a slower reaction rate upon catalyst reuse, even if operating conditions remain the same. This is often coupled with the detection of metal ions in the reaction solution, indicating leaching of the active phase [1].

Q2: My catalyst shows high activity but loses it quickly. What is the most likely cause? Rapid deactivation is frequently linked to metal leaching, where active species are stripped from the support into the solution. Another common cause is pore clogging from reaction byproducts or the formation of coke deposits, which physically blocks access to active sites.

Q3: Are there specific catalyst supports known for better stability? Yes, supports with ordered mesoporous structures, such as SBA-15, are often preferred. Their high surface area and uniform pore channels help to stabilize metal nanoparticles and prevent their aggregation and leaching during reaction cycles [1].

Key Takeaways and Future Research

While specific data for this compound is lacking, the principles of catalyst degradation are widely applicable. To advance your research:

  • Focus on Catalyst Architecture: The design of the catalyst, particularly the choice of a robust support and the method of metal incorporation, is critical for longevity [1].
  • Monitor Reaction Byproducts: Be aware of reactive oxygen species like H₂O₂ that can be generated in situ and contribute to catalyst decay [2].
  • Adapt General Protocols: The experimental workflow provided is a robust starting point that can and should be tailored to your specific catalytic system.

References

Methyl 9-decenoate compared methyl oleate chemical reactivity

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile Comparison

The table below summarizes the core identities and properties of these two compounds.

Property Methyl Oleate Methyl 9-Decenoate
Chemical Structure Long-chain fatty acid methyl ester (C19) Medium-chain fatty acid methyl ester (C11)
IUPAC Name Methyl cis-9-octadecenoate [1] Methyl dec-9-enoate [2]
CAS Number 112-62-9 [1] 25601-41-6 [2]
Molecular Formula C19H36O2 [1] C11H20O2 [2]
Molecular Weight 296.49 g/mol [1] 184.28 g/mol [2]
Common Applications Feedstock for bio-based monomers (e.g., dimethyl octadec-9-enedioate) [3]; improves antioxidant capacity but weakens anti-abrasive capacity in lubricants [1] Flavoring and fragrance agent (fruity, waxy odor); intermediate in pharmaceutical and chemical production [2]

Reactivity in Olefin Metathesis

A key area of chemical reactivity for both compounds is olefin metathesis, a reaction where molecules with carbon-carbon double bonds rearrange to form new olefins. The diagrams below illustrate their distinct roles in this process.

G MO Methyl Oleate (C19 Chain) Ethenolysis Ethenolysis (Metathesis with Ethylene) MO->Ethenolysis Products1 Products Ethenolysis->Products1 M9D This compound Products1->M9D One Product 1-Decene 1-Decene Products1->1-Decene Co-product Self-Cross\nMetathesis Self-Cross Metathesis M9D->Self-Cross\nMetathesis DMO Dimethyl Octadec-9-enedioate Self-Cross\nMetathesis->DMO

Methyl oleate primarily serves as a feedstock or precursor in ethenolysis to produce this compound and other valuable chemicals [4] [5]. This compound, in turn, can be used as a building block monomer for synthesizing polymers like polyesters and polyamides [2] [3].

Representative Experimental Protocol

The following is a summarized protocol for the ethenolysis of methyl oleate, based on research reports [4]:

  • Reaction Setup: A typical reaction uses a Monoaryloxide-Pyrrolide (MAP) complex of molybdenum as a catalyst. For example, a mixture of methyl oleate (5000 equivalents relative to the catalyst) and the catalyst is placed in a pressure-resistant reactor.
  • Ethenolysis: The reactor is pressurized with ethylene gas (e.g., 20 atm) and heated to a specified temperature (e.g., 50°C) for a set duration (e.g., 15 hours).
  • Product Analysis: The reaction products are analyzed using techniques like gas chromatography (GC). The output shows high selectivity (>99%) for the desired products, 1-decene and This compound, with yields up to 95% and high turnover numbers (TON) of 4750 [4].

Key Differences and Applications

The most significant difference in reactivity lies in their applications. Methyl oleate's long carbon chain makes it an ideal starting material broken down via ethenolysis. In contrast, this compound, with its terminal double bond and ester group, is a versatile bifunctional monomer for constructing larger polymer chains [2] [3].

References

Performance Comparison of Methyl 9-Decenoate vs. Methyl 10-Undecenoate

Author: Smolecule Technical Support Team. Date: February 2026

Feature Methyl 9-Decenoate (from Rapeseed Oil) Methyl 10-Undecenoate (from Castor Oil)
Hydroformylation Product Methyl 11-oxoundecanoate [1] Methyl 12-oxododecanoate [1]
Catalyst System Rh-sulfoXantphos with randomly methylated β-cyclodextrin (CD) in an aqueous biphasic system [1] Rh-sulfoXantphos with randomly methylated β-cyclodextrin (CD) in an aqueous biphasic system [1]
Key Role of Cyclodextrin Acts as a phase-transfer agent, forming inclusion complexes with the substrate to enhance availability in the catalyst phase and enable efficient catalyst recycling [1] Acts as a phase-transfer agent, forming inclusion complexes with the substrate to enhance availability in the catalyst phase and enable efficient catalyst recycling [1]
Optimization Method Design of Experiments (DoE); 39 experiments to determine optimal conditions (e.g., CD/Rh ratio, temperature) [1] Design of Experiments (DoE); 39 experiments to determine optimal conditions (e.g., CD/Rh ratio, temperature) [1]
Continuous Process Performance Space-Time Yield (STY): Excellent (76.5 kg h⁻¹ m⁻³ achieved in miniplant) [1] Space-Time Yield (STY): Excellent (76.5 kg h⁻¹ m⁻³ achieved in miniplant) [1]
Rhodium Loss: Very low (0.018% per hour) [1] Rhodium Loss: Very low (0.018% per hour) [1]
Rhodium in Product: As low as 79 ppb [1] Rhodium in Product: As low as 79 ppb [1]
Product per Catalyst Lost: 4.4 kg of product per mg of rhodium catalyst lost [1] Product per Catalyst Lost: 4.4 kg of product per mg of rhodium catalyst lost [1]

Detailed Experimental Protocol

The high performance for both substrates is achieved through a specific, optimized continuous process. The workflow and key stages are summarized in the diagram below.

Start Start: Substrate Feed (this compound or Methyl 10-Undecenoate) Reactor Continuous Reactor Start->Reactor CatPhase Aqueous Catalyst Phase - Rh-sulfoXantphos - Methylated β-Cyclodextrin CatPhase->Reactor Complex Inclusion Complex Formation (Cyclodextrin + Substrate) Reactor->Complex Reaction Hydroformylation Reaction (Syngas: H₂/CO) Complex->Reaction Sep Phase Separation (Decantation) Reaction->Sep Recycle Catalyst Phase Recycled Sep->Recycle Product Product Phase (Methyl 11-oxoundecanoate or Methyl 12-oxododecanoate) Sep->Product Recycle->Reactor Continuous Loop

Key Experimental Conditions and Methodology [1]:
  • Catalyst System: The reaction uses a water-soluble rhodium complex with the sulfoXantphos ligand, which is crucial for high regioselectivity towards the linear aldehyde and for retaining the catalyst in the aqueous phase.
  • Reaction Medium: An aqueous biphasic system is used, with the catalyst dissolved in the water phase and the substrate/product forming a separate organic phase.
  • Process Intensification: Randomly methylated β-cyclodextrin is added as a mass-transfer agent. Its conical cavity forms inclusion complexes with the non-polar substrate molecules, significantly increasing their concentration in the aqueous catalyst phase and thus boosting the reaction rate.
  • Parameter Optimization: A Design of Experiments (DoE) approach was used to efficiently find the optimal conditions, varying parameters like:
    • CD/Rh ratio: Between 100 and 750.
    • Temperature: Between 100°C and 160°C.
    • Catalyst concentration: Up to 2.2 mmol/L.
    • Phase ratio (organic/aqueous): Between 0.2 and 0.8.
  • Continuous Operation: The optimized conditions were successfully transferred to a continuously operated miniplant. The product phase is separated from the catalyst aqueous phase via decantation, allowing for efficient catalyst recycling. The system demonstrated stable operation with minimal rhodium loss over time.

Interpretation of Comparative Data

The experimental data shows that both this compound and methyl 10-undecenoate perform exceptionally well under the described hydroformylation process, with no significant difference in key performance metrics like space-time yield or catalyst loss [1]. The choice between them would therefore depend on other factors:

  • Feedstock Origin and Supply: Methyl 10-undecenoate is derived from castor oil, while this compound is obtained from the ethenolysis of rapeseed oil (and similar oils) [1]. Availability and regional supply chain considerations may influence the choice.
  • Final Application: The resulting platform chemicals have different chain lengths (C11 vs. C12). This will influence the properties of the downstream products (e.g., polyesters, polyamides) and should be selected based on the desired material characteristics [1].

References

Methyl 9-decenoate CFD spray combustion model validation

Author: Smolecule Technical Support Team. Date: February 2026

Key Validation Findings for the Reduced Mechanism

The core validation data comes from a study that created a reduced biodiesel mechanism (92 species, 360 reactions), using methyl decanoate (MD), methyl-9-decenoate (MD9D), and n-heptane to represent various biodiesel fuels [1]. The table below summarizes key model performance metrics:

Validation Aspect Test Condition Performance / Agreement
0D Auto-ignition Shock tube (for coconut, palm, rapeseed, soybean methyl esters) Ignition Delay (ID) periods: < 40% max error vs. detailed mechanism [1]
0D Extinction Jet Stirred Reactor (JSR) for RME oxidation Key species profiles (OH, HO2, CO2, C2H4): reasonable agreement (max 1 order deviation in mole fraction) [1]
2D CFD Spray Combustion Initial temp 900K, density 22.8 kg/m³ (for soybean biodiesel) Liquid penetration: accurate prediction vs. experimental data [1]
2D CFD Spray Combustion Initial temp 900K, density 22.8 kg/m³ Ignition Delay (ID): 2.8% advanced vs. experiment [1]
2D CFD Spray Combustion Initial temp 900K, density 22.8 kg/m³ Lift-off length: 17.3% over-predicted vs. experiment [1]
2D CFD Spray Combustion Initial temp 1000K, density 22.8 kg/m³ Ignition Delay (ID): 29.8% over-estimated vs. experiment [1]
2D CFD Spray Combustion Initial temp 1000K, density 22.8 kg/m³ Lift-off length: 43.4% over-estimated vs. experiment [1]

Experimental Protocols and Methodologies

The development and validation of the reduced chemical kinetic mechanism followed a multi-stage process [1]:

  • Mechanism Reduction: The detailed mechanism was reduced using techniques like Directed Relation Graph (DRG), isomer lumping, and temperature sensitivity analysis to achieve a final mechanism with 92 species and 360 elementary reactions [1].
  • Zero-Dimensional (0D) Validation: The reduced mechanism was first validated in a 0D context using CHEMKIN-PRO.
    • Ignition Delay Validation: Compared against experimental measurements and detailed mechanism predictions for MD auto-ignition in a shock tube.
    • Species Profile Validation: Compared key species concentrations (e.g., OH, HO2, CO2, C2H4) against those from a detailed mechanism during an extinction process and against profiles from a Jet Stirred Reactor (JSR) for Rapeseed Methyl Ester (RME) oxidation [1].
  • Multi-Dimensional CFD Validation: The reduced mechanism was implemented in two-dimensional (2D) Computational Fluid Dynamics (CFD) spray combustion simulations.
    • Spray Combustion Metrics: Simulations were used to predict liquid penetration, ignition delay (ID), and lift-off length for soybean biodiesel.
    • Model Setup: These metrics were validated against experimental data at different initial temperatures (900K and 1000K) and a fixed ambient density of 22.8 kg/m³ [1].

Mechanism Development and Validation Workflow

The diagram below illustrates the overall workflow for developing and validating the reduced chemical kinetic mechanism for biodiesel fuels, including methyl 9-decenoate.

Start Start: Detailed Chemical Mechanism Reduction Mechanism Reduction Start->Reduction MD Methyl Decanoate (MD) MD->Reduction MD9D Methyl-9-Decenoate (MD9D) MD9D->Reduction Nhep n-Heptane Nhep->Reduction DRG Directed Relation Graph (DRG) Reduction->DRG IL Isomer Lumping Reduction->IL TSA Temperature Sensitivity Analysis Reduction->TSA ReducedMech Reduced Mechanism (92 species, 360 reactions) DRG->ReducedMech IL->ReducedMech TSA->ReducedMech Val0D 0D Validation (CHEMKIN-PRO) ReducedMech->Val0D ST Shock Tube: Ignition Delay Val0D->ST JSR Jet Stirred Reactor: Species Profiles Val0D->JSR ValCFD 2D CFD Spray Combustion Validation ST->ValCFD JSR->ValCFD LiquidP Liquid Penetration ValCFD->LiquidP ID Ignition Delay (ID) ValCFD->ID LOL Lift-Off Length ValCFD->LOL End Validated Model for Biodiesel CFD LiquidP->End ID->End LOL->End

Interpretation of Model Performance

The reduced mechanism demonstrates a trade-off common in model reduction: high fidelity in zero-dimensional simulations with reduced accuracy in more complex, multi-dimensional CFD environments.

  • Strong 0D Performance: The mechanism reliably predicts key combustion properties like ignition delay and species concentrations in a perfectly mixed, zero-dimensional reactor, making it suitable for initial fuel screening and kinetic analysis [1].
  • CFD Performance Considerations: The model shows good agreement for liquid penetration but has increasing errors for ignition delay and lift-off length at higher temperatures. This suggests that while the core chemistry is well-represented, the interaction between turbulence and chemistry in a spray flame presents greater challenges [1]. Researchers should be aware of these deviations, particularly when modeling high-temperature combustion scenarios.

References

Methyl 9-decenoate versus methyl palmitoleate structural properties

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Basic Chemical Properties

The following table summarizes the fundamental structural and chemical properties identified for each compound.

Property Methyl 9-Decenoate Methyl Palmitoleate
CAS Number 25601-41-6 [1] [2] 1120-25-8 [3] [4] [5]
Molecular Formula C₁₁H₂₀O₂ [1] [2] C₁₇H₃₂O₂ [3] [4] [5]
Molecular Weight 184.28 g/mol [1] [2] 268.43 g/mol [3] [4] [5]
Lipid Number C10:1 ME [2] C16:1 (cis-9) Methyl Ester [5]
IUPAC Name Methyl dec-9-enoate [1] Methyl (9Z)-hexadecenoate [3]
Common Synonyms 9-Decenoic acid, methyl ester [1] Methyl cis-9-hexadecenoate; Palmitoleic acid methyl ester [3] [4]
Physical State (at room temp.) Liquid [2] Liquid [3] [5]
Density Information Missing 0.875 g/mL at 25 °C [3] [5]
Boiling Point Information Missing 180-183 °C at 1 mmHg [3] [5]
Melting Point Information Missing -0.5 - 0.5 °C [3] [5]
Refractive Index Information Missing n20/D 1.451 [3]

Research Context and Experimental Data

The available information shows that these compounds are studied in distinct fields. Below is a summary of their research applications and the experimental data available in the search results.

This compound

This compound is primarily investigated as a surrogate for unsaturated biodiesel fuels due to its structure being representative of components found in Fatty Acid Methyl Ester (FAME) fuels [6].

  • Key Experimental Study: A 2013 study in Energy & Fuels compared the autoignition behavior of this compound with other unsaturated esters using a shock tube technique to simulate engine conditions [6].
  • Experimental Protocol:
    • Method: Ignition delay times were measured in reflected shock-heated gases.
    • Conditions: Pressures around 20 atm, equivalence ratios of 0.5, 1.0, and 1.5, and a temperature range of 700 to 1300 K.
    • Findings: The study found that at high temperatures (>900 K), the ignition delay times of this compound and a positional isomer [methyl 5(6)-decenoate] were indistinguishable from each other and from the saturated methyl decanoate. Differences in reactivity were observed in the low-temperature and Negative Temperature Coefficient (NTC) regions, influenced by the position of the double bond [6].
  • Analytical Method: A reverse-phase HPLC method has been developed for its analysis, using a Newcrom R1 column and a mobile phase of acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS-compatibility) [1].
Methyl Palmitoleate

This ester is studied in biochemical and pharmaceutical research as an esterified form of palmitoleic acid (an omega-7 monounsaturated fatty acid) to investigate its role in lipid metabolism and cellular signaling pathways [4]. It is also a natural component of various oils and used in biodiesel [4] [5].

  • Key Experimental Studies:
    • Cellular Metabolism: Research uses it as a tool to study the regulation of lipid biosynthesis and degradation, and its influence on cellular signaling pathways related to inflammation and energy homeostasis [4].
    • Analytical Standard: It is widely available as a certified reference material (purity ≥99%) for use in analytical chemistry and pharmaceutical testing [3] [4].
  • Analytical Protocol (Isotope Analysis):
    • Method: The 2H-labeling of methyl palmitate can be determined using Gas Chromatography-Pyrolysis-Isotope Ratio Mass Spectrometry (GC-Pyrolysis-IRMS) [7].
    • Workflow: The sample is injected into a GC, the separated methyl palmitate elutes into a high-temperature pyrolysis reactor (heated at 1420 °C) where it is converted to hydrogen gas (H₂), and the isotope ratio (2H/1H) is measured in the mass spectrometer [7].

To help visualize the general experimental workflow for the autoignition study of this compound, the following diagram outlines the process:

Start This compound Fuel/Air Mixture ShockTube Shock Tube Experiment Start->ShockTube Data1 Measure Ignition Delay Time ShockTube->Data1 Condition1 High Temperature (>900 K) Data1->Condition1 Condition2 Low/NTC Temperature (700-900 K) Data1->Condition2 Finding1 Finding: Ignition delay matches saturated esters Condition1->Finding1 Finding2 Finding: Reactivity depends on double bond position Condition2->Finding2

Interpretation and Considerations for Researchers

Based on the gathered information, here are some key points for your research:

  • Field of Application: The choice between these compounds heavily depends on your research field. This compound is a model system for fuel and combustion science, while methyl palmitoleate is relevant for lipid biochemistry, pharmaceuticals, and nutrition.
  • Data Gaps: A direct, comprehensive comparison of their physical properties (e.g., solubility, vapor pressure) from experimental data is not available in the search results. The boiling point for methyl palmitoleate was measured at low pressure (1 mmHg), and analogous data for this compound is missing.
  • Structural Influence: The research on this compound highlights that the position of the double bond can significantly impact low-temperature chemical reactivity [6]. This principle is crucial for understanding the behavior of all unsaturated esters, including methyl palmitoleate.

References

Methyl 9-decenoate bio-based platform chemical versus fossil-based monomers

Author: Smolecule Technical Support Team. Date: February 2026

Performance in Polymer Synthesis

The table below summarizes key properties of polymers derived from methyl 9-decenoate compared to conventional fossil-based polymers, based on published research.

Property Bio-based Poly(amide-hydroxyurethane) from this compound Conventional Fossil-based Polymers (General Reference)
Tensile Strength Lower than traditional polyurethanes (due to phase-mixing) [1] Higher (e.g., traditional TPUs)
Thermal Stability Semicrystalline, rigid films with a glass transition temperature (Tg) of 11°C for nonsegmented polymer; Segmented polymers can have Tg as low as -64°C [1] Varies widely by polymer type
Microphase Separation Exhibits significant phase-mixing of hard and soft segments, leading to ribbon-like domain morphologies [1] Often well-phase-separated (in segmented TPUs), contributing to high strength and elasticity
Hydrogen Bonding Exhibits ordered hydrogen bonding in crystalline domains, which dissociates upon melting (as shown by variable temp. FTIR) [1] Common in polymers like nylons and polyurethanes
Moisture Uptake Higher than traditional TPUs due to hydrophilic hydroxyl groups from hydroxyurethanes [1] Generally lower
Key Advantages Synthesis is isocyanate-free, avoiding highly toxic precursors; Backbone contains built-in amide and hydroxyurethane linkages; Derived from renewable resources [1] Well-established, high-performance materials
Key Disadvantages Mechanical properties (like tensile strength) are not yet on par with conventional high-performance polymers [1] Relies on finite fossil resources; often involves toxic precursors (e.g., isocyanates)

Experimental Protocols for Polymer Synthesis

To help you evaluate the methodologies behind this data, here is a detailed protocol for the synthesis of non-isocyanate poly(amide-hydroxyurethane)s from this compound, as described in the research [1].

Monomer Synthesis (Cyclic Carbonate-Methyl Ester - CC-ME)

This two-step process transforms this compound into a hetero-functional AB monomer.

  • Step 1: Epoxidation
    • Reagents: this compound, meta-chloroperoxybenzoic acid (m-CPBA).
    • Procedure: The epoxidation reaction is carried out to convert the internal double bond of this compound into an epoxide ring.
  • Step 2: Carbon Dioxide Insertion
    • Reagents: Epoxidized intermediate, dry CO₂, catalyst (e.g., lithium bromide (LiBr) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)).
    • Procedure: The epoxide is reacted with carbon dioxide in a pressurizable reactor to form the five-membered cyclic carbonate ring, yielding the final CC-ME monomer. The product is purified and characterized by ¹H NMR and ¹³C NMR spectroscopy [1].
Polymerization via One-Pot Synthesis

This single-step polymerization uses the CC-ME monomer with diamines.

  • Reagents: CC-ME monomer, diamines (e.g., 1,12-diaminododecane and/or poly(tetramethylene oxide)-based polyether diamine).
  • Procedure:
    • The CC-ME monomer and the diamine(s) are combined in a solvent like N-methyl-2-pyrrolidone (NMP).
    • The reaction mixture is heated to a controlled temperature (e.g., 90°C for 3 hours, then 110°C for 16 hours) under an inert nitrogen atmosphere [1].
    • The polymerization proceeds through two simultaneous reactions: a) ring-opening of the cyclic carbonate by the amine to form a hydroxyurethane linkage, and b) amidation of the methyl ester to form an amide linkage.
    • The resulting polymer is isolated, for example, by precipitation into a methanol/water mixture, and then dried thoroughly.
  • Characterization: The final polymer is analyzed using ¹H NMR to confirm complete conversion, gel permeation chromatography (GPC) for molecular weight, and differential scanning calorimetry (DSC) for thermal transitions [1].

Research Workflow: From Monomer to Polymer

This diagram visualizes the experimental workflow for creating and testing polymers from this compound.

Start Start: this compound (Renewable Resource) Step1 Monomer Synthesis (Epoxidation + CO₂ Insertion) Start->Step1 Step2 Polymerization (One-pot with Diamines) Step1->Step2 Step3 Material Processing (Melt Compression Molding) Step2->Step3 Step4 Characterization & Analysis Step3->Step4 End Performance Data Step4->End Property1 Thermal Analysis (DSC, TGA) Step4->Property1 Property2 Mechanical Testing (Tensile Strength) Step4->Property2 Property3 Morphological Study (FTIR, AFM) Step4->Property3

Key Comparative Insights

  • A Green Chemistry Pathway: The most significant advantage of using this compound in polymer synthesis is its role in creating non-isocyanate polyurethanes (NIPUs). This avoids the use of toxic isocyanates (which are derived from phosgene), making the process safer and more environmentally benign [1].
  • Performance Trade-offs: While polymers from this compound show promising and tunable thermal properties, their mechanical strength currently lags behind conventional polymers. This is primarily attributed to greater phase-mixing between hard and soft segments in the polymer structure, which is an active area of research [1].
  • Broader Applicability: Beyond the detailed polymer data, market reports indicate that this compound is also utilized in other sectors such as cosmetics, personal care products, food flavorings, and lubricants [2]. This highlights its versatility as a true platform chemical. Its use in synthesizing polyesters via acyclic diene metathesis (ADMET) polymerization has also been demonstrated, further expanding its utility [3].

Navigating Information Gaps

I hope this structured guide provides a solid foundation for your comparison. It's important to note that while the data for polymer applications is robust and supported by experimental protocols, finding direct, head-to-head performance comparisons with fossil-based monomers in other application areas (like drug development) was more challenging in the current literature.

For a more complete picture, you may want to explore these specific areas further:

  • Life Cycle Assessment (LCA): Searching for formal LCA studies that quantify the environmental impact of this compound from production to disposal.
  • Drug Delivery Specifics: Investigating its use as an excipient or building block for prodrugs, which may be covered in more specialized pharmaceutical sciences literature.

References

Comprehensive Comparison Guide: Methyl 9-Decenoate Ignition Delay Prediction and Validation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Biodiesel Combustion and Ignition Delay

Ignition delay represents a critical parameter in compression ignition engines that significantly impacts combustion efficiency, pollutant formation, and overall engine performance. In the context of biodiesel fuels, understanding the ignition delay characteristics of individual molecular components is essential for predicting the behavior of complex fuel mixtures. Methyl 9-decenoate has emerged as an important biodiesel surrogate compound due to its structural similarity to unsaturated compounds found in practical fatty acid methyl ester (FAME) fuels. The presence and position of double bonds in these molecular structures substantially influence their autoignition behavior, particularly in the negative temperature coefficient (NTC) and low-temperature regimes relevant to modern engine designs [1].

The scientific community has invested significant effort in characterizing the ignition properties of biodiesel components through both experimental and computational approaches. This comparison guide objectively examines the performance of this compound in relation to other biodiesel surrogate compounds, with particular emphasis on validation methodologies and predictive modeling approaches. The comprehensive analysis presented here encompasses experimental data obtained from standardized testing apparatuses, comparative performance metrics with structurally similar compounds, and evaluation of machine learning frameworks for accurate ignition delay prediction [2]. For researchers and fuel developers, this information provides critical insights for selecting appropriate surrogate compounds and optimization strategies for biodiesel formulation.

Comparative Experimental Data Analysis

Ignition Delay Time Measurements

Experimental measurements of ignition delay times for this compound and related biodiesel surrogate compounds provide fundamental data for understanding their autoignition behavior under conditions relevant to compression ignition engines. The following table summarizes key experimental data obtained from shock tube studies conducted at elevated pressures approximately 20 atm across a temperature range of 700-1300 K and varying equivalence ratios [1].

Table 1: Experimentally Measured Ignition Delay Times for Biodiesel Surrogate Compounds

Compound Temperature Range (K) Pressure (atm) Equivalence Ratio Ignition Delay Characteristics Key Observations
This compound 700-1300 ~20 0.5, 1.0, 1.5 Similar to other decenoates >900K Shows NTC behavior at lower temperatures
Methyl 5(6)-decenoate 700-1300 ~20 0.5, 1.0, 1.5 Similar to this compound >900K Distinguishable differences in NTC region
Methyl decanoate 700-1300 ~20 0.5, 1.0, 1.5 Reference for saturated compound Shorter ignition delays at low temperatures
n-butanol 716-1121 2.03-4.05 0.5, 1.0, 2.0 0.5-5.0 ms range Ignition delay decreases with increasing equivalence ratio [3]
tert-butanol 800-1200 2.03-4.05 1.0 Longest among butanol isomers Less sensitive to pressure changes [3]
n-pentanol 1100-1500 0.1, 0.26 0.25, 0.5, 1.0 0.1-10 ms range Shorter ignition delay than 2-methyl-1-butanol [3]

The data reveals that at higher temperatures exceeding 900 K, the ignition delay times for this compound, methyl 5(6)-decenoate, and methyl decanoate become statistically indistinguishable, suggesting that molecular structure differences have minimal impact in this regime. However, significant divergences emerge in the negative temperature coefficient (NTC) region and lower temperature ranges, where the position of the double bond and molecular saturation substantially influence autoignition behavior. Specifically, this compound exhibits intermediate characteristics between fully saturated methyl decanoate and other unsaturated isomers, highlighting the structure-dependent reactivity trends that must be considered in surrogate fuel formulation [1].

Activation Energy and Reactivity Trends

The activation energy requirements and overall reactivity patterns of biodiesel surrogate compounds provide additional insights into their autoignition characteristics, particularly in relation to molecular structure. Butanol isomers offer instructive comparisons for understanding how structural variations influence ignition delay, with implications for interpreting methyl decenoate behavior.

Table 2: Activation Energy and Reactivity Comparison for Biofuel Compounds

Compound Overall Activation Energy Reactivity Order Pressure Sensitivity Equivalence Ratio Sensitivity
n-butanol Lower among butanol isomers 1st (most reactive) Significant Decreases with increasing equivalence ratio [3]
iso-butanol Intermediate 3rd Moderate Moderate sensitivity
sec-butanol Intermediate 4th Moderate Moderate sensitivity
tert-butanol Highest among butanol isomers 5th (least reactive) Low More affected by equivalence ratio [3]
n-pentanol Lower than 2-methyl-1-butanol 2nd Significant Affected by equivalence ratio
This compound Expected intermediate values Similar to n-butanol Moderate Expected similar to butanol trends

Analysis of butanol isomers shows that tert-butanol exhibits the highest activation energy and longest ignition delays, while n-butanol demonstrates the shortest ignition delays and highest overall reactivity [3]. This pattern underscores how molecular structure, particularly the position of functional groups, dramatically influences autoignition behavior. By analogy, this compound would be expected to follow similar structure-activity relationships, with its specific double bond position at the 9-carbon position conferring distinct reactivity characteristics compared to other decenoate isomers. These trends highlight the importance of considering three-dimensional molecular geometry in addition to chemical composition when predicting ignition delay times for biodiesel surrogate compounds.

Experimental Methodologies for Ignition Delay Measurement

Shock Tube Techniques

Shock tube apparatus represents one of the most widely employed experimental methods for measuring ignition delay times of biodiesel surrogate compounds like this compound under carefully controlled conditions. These systems enable researchers to study autoignition behavior across extensive temperature (600-3000 K) and pressure ranges (up to 1000 atmospheres) particularly relevant for validating chemical kinetic mechanisms [3]. In typical shock tube experiments for methyl decenoate compounds, reflected shock waves create nearly instantaneous increases in temperature and pressure, with ignition delay measured as the time interval between shock arrival and pressure rise or light emission associated with autoignition [1] [3].

The shock tube methodology employed for this compound studies follows standardized protocols wherein fuel/air mixtures at varying equivalence ratios (typically 0.5, 1.0, and 1.5) are subjected to reflected shock heating at pressures around 20 atm, spanning temperature ranges from 700 to 1300 K [1]. This experimental approach provides high-quality data for developing chemical kinetic models while capturing important phenomena like negative temperature coefficient behavior. However, shock tubes face limitations in accurately modeling the complex mixing processes and temperature histories present in actual engines, particularly during the fuel spray development and evaporation stages that contribute to physical ignition delay components [3].

Alternative Measurement Approaches

Rapid compression machines (RCMs) offer complementary capabilities for measuring ignition delay times under conditions that more closely simulate the thermodynamic environment in internal combustion engines. These specialized apparatuses simulate a single compression stroke of an engine cycle, enabling ignition delay measurements at lower and intermediate temperatures (650-1100 K) where chemical kinetics dominate autoignition behavior [3]. For biodiesel surrogate compounds, RCMs provide particularly valuable data in the negative temperature coefficient regime where complex competing reaction pathways create distinctive ignition characteristics.

Additional experimental approaches include ignition quality testers (IQTs) and actual engine testing, which provide more application-relevant data but with less precise control over individual thermodynamic parameters. The complementary nature of these methodologies enables comprehensive characterization of this compound ignition behavior across the entire temperature and pressure spectrum relevant to practical engine applications. Recent advances have focused on combining data from multiple experimental platforms to develop unified chemical kinetic models capable of accurately predicting ignition delay times across diverse operating conditions [3].

Machine Learning Approaches for Ignition Delay Prediction

Performance Comparison of Prediction Models

Machine learning algorithms have emerged as powerful tools for predicting ignition delay times of biodiesel fuels and surrogate compounds like this compound, offering potential advantages over traditional chemical kinetic modeling approaches. Recent research has comprehensively evaluated the performance of Support Vector Machine (SVM) and Artificial Neural Network (ANN) models trained on extensive experimental datasets comprising over 700 input data points from diesel and biodiesel fuels (B0 to B60) [2].

Table 3: Performance Metrics for Machine Learning Ignition Delay Prediction Models

Model Type Compression Ratio RMSE (μs) MAPE (%) MAE (μs) Overall Ranking
SVM 15 34.45 1.30 28.33 0.967 Best
SVM 17 30.18 1.30 23.48 0.908 Good
ANN 15 41.29 1.35 29.68 0.952 Moderate
ANN 17 30.28 1.25 23.00 0.975 Best at high compression

The performance comparison reveals that SVM models generally achieve superior prediction accuracy for ignition delay times compared to ANN approaches, particularly at lower compression ratios commonly encountered in conventional diesel engines. The exceptional performance of SVM frameworks, evidenced by lower RMSE values and higher R² coefficients in most test cases, positions them as preferred modeling approaches for predicting this compound ignition delay times [2]. However, ANN architectures demonstrate competitive performance at higher compression ratios, suggesting context-dependent advantages that might be leveraged in ensemble modeling approaches.

Implementation Considerations for Predictive Modeling

Successful implementation of machine learning models for this compound ignition delay prediction requires careful attention to several critical factors. Feature selection represents a fundamental consideration, with optimal model performance achieved using input parameters including fuel composition (biodiesel blend ratio), compression ratio, equivalence ratio, injection timing, and thermodynamic conditions at injection [2]. The generalization capability of trained models represents another crucial factor, with SVM algorithms demonstrating particularly robust performance when extrapolating to fuel blend ratios and operating conditions beyond the immediate training dataset.

For researchers focusing specifically on this compound and other biodiesel surrogate compounds, several implementation strategies enhance prediction accuracy. Hybrid modeling approaches that combine fundamental chemical kinetic principles with data-driven machine learning corrections offer promising avenues for improved accuracy across wider operating condition ranges. Additionally, transfer learning techniques enable effective model adaptation from broader biodiesel datasets to the specific case of methyl decenoate compounds, even with limited compound-specific experimental data [2]. These advanced machine learning implementations provide powerful tools for accelerating biodiesel formulation optimization and combustion system design while reducing dependency on extensive experimental testing.

Visualization of Experimental Workflows and Chemical Relationships

Graphviz Diagram for Ignition Delay Measurement Methodology

The experimental workflows for measuring this compound ignition delay times involve sophisticated apparatuses and standardized protocols. The following Graphviz diagram illustrates the key methodologies and their relationships:

IgnitionDelayMeasurement Ignition Delay Measurement Methods cluster_shock Shock Tube Method cluster_rcm Rapid Compression Machine cluster_engine Engine Testing Ignition Delay Measurement Ignition Delay Measurement ST1 Fuel/Air Mixture Preparation Ignition Delay Measurement->ST1 RCM1 Rapid Compression Simulation Ignition Delay Measurement->RCM1 E1 Engine Instrumentation Ignition Delay Measurement->E1 ST2 Reflected Shock Heating ST1->ST2 ST3 High-Speed Data Acquisition ST2->ST3 ST4 Ignition Delay Calculation ST3->ST4 Data Validation Data Validation ST4->Data Validation RCM2 Pressure & Temperature Monitoring RCM1->RCM2 RCM3 Chemiluminescence Detection RCM2->RCM3 RCM4 Ignition Timing Analysis RCM3->RCM4 RCM4->Data Validation E2 Combustion Pressure Analysis E1->E2 E3 Heat Release Rate Calculation E2->E3 E4 Ignition Point Identification E3->E4 E4->Data Validation Chemical Kinetic\nModeling Chemical Kinetic Modeling Data Validation->Chemical Kinetic\nModeling

Ignition Delay Measurement Methodology Diagram

This visualization illustrates the three primary experimental approaches for measuring this compound ignition delay times and their relationship to subsequent data validation and chemical kinetic modeling activities. The shock tube method provides fundamental chemical kinetics data under carefully controlled conditions, while rapid compression machines bridge the gap between idealized shock tube conditions and practical engine environments. Actual engine testing delivers the most application-relevant data but with reduced parametric control. All three methodologies contribute essential data for comprehensive model validation and development efforts [1] [3].

Graphviz Diagram for Machine Learning Prediction Framework

Machine learning approaches for predicting this compound ignition delay times involve systematic data processing and model optimization workflows. The following Graphviz diagram outlines this comprehensive framework:

MLPredictionFramework ML Ignition Delay Prediction Framework cluster_data Data Acquisition Phase cluster_model Model Development Phase cluster_evaluation Performance Evaluation Phase D1 Experimental Data Collection D2 Input Feature Selection D1->D2 D3 Data Preprocessing & Normalization D2->D3 M1 Algorithm Selection (SVM vs ANN) D3->M1 M2 Model Training & Optimization M1->M2 M3 Cross-Validation & Testing M2->M3 Hyperparameter\nOptimization Hyperparameter Optimization M2->Hyperparameter\nOptimization E1 Prediction Accuracy Metrics M3->E1 E2 Generalization Capability Assessment E1->E2 E3 Comparative Performance Analysis E2->E3 Experimental Validation Experimental Validation E3->Experimental Validation Model Deployment Model Deployment Experimental Validation->Model Deployment Hyperparameter\nOptimization->M2

Machine Learning Prediction Framework Diagram

This diagram outlines the systematic approach for developing machine learning models to predict this compound ignition delay times. The process begins with comprehensive data acquisition from experimental measurements, followed by careful feature selection including fuel properties, blend ratios, and thermodynamic conditions. The model development phase involves algorithm selection, with SVM generally outperforming ANN approaches for this specific application, particularly at conventional compression ratios [2]. Rigorous performance evaluation using multiple metrics (RMSE, MAPE, MAE, R²) ensures model reliability before experimental validation and final deployment for predictive applications.

Conclusion and Research Implications

The comprehensive analysis of this compound ignition delay characteristics reveals several significant findings with important implications for biodiesel fuel research and development. First, the structural sensitivity of autoignition behavior observed in methyl decenoate isomers underscores the importance of molecular configuration in addition to chemical composition when formulating biodiesel surrogate fuels. Second, the emergence of machine learning approaches, particularly SVM algorithms, as accurate predictive tools enables rapid screening of potential biodiesel formulations while reducing dependency on resource-intensive experimental testing [2].

For researchers and fuel developers, the comparative data presented in this guide provides critical benchmarks for evaluating novel biodiesel compounds and mixtures against established surrogate components. The experimental methodologies outlined offer standardized approaches for generating consistent, comparable ignition delay data across different research facilities. Furthermore, the visualization frameworks implemented using Graphviz enhance understanding of complex relationships between molecular structure, experimental conditions, and autoignition behavior, facilitating knowledge transfer and collaboration across disciplinary boundaries.

References

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Physical Description

Liquid

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 72 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 72 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 71 of 72 companies with hazard statement code(s):;
H400 (53.52%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H411 (46.48%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

25601-41-6

Wikipedia

Methyl 9-decenoate

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

All other basic organic chemical manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
9-Decenoic acid, methyl ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-16-2023
Liu et al. Stereodefined alkenes with a fluoro-chloro terminus as a uniquely enabling compound class. Nature Chemistry, DOI: 10.1038/s41557-022-00893-5, published online 17 February 2022

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